molecular formula C7H9N3O B2587702 N-(pyridin-2-ylmethyl)urea CAS No. 36226-31-0

N-(pyridin-2-ylmethyl)urea

Numéro de catalogue: B2587702
Numéro CAS: 36226-31-0
Poids moléculaire: 151.169
Clé InChI: UAQLROVGGYZQRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(Pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It features a urea functional group linked to a pyridin-2-ylmethyl moiety, a structure that is significant in modern drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets . This pyridin-2-yl urea scaffold is a key intermediate in medicinal chemistry research, particularly in the discovery and optimization of kinase inhibitors . For instance, novel inhibitors based on the pyridin-2-yl urea structure have been designed to target Apoptosis signal-regulating kinase 1 (ASK1), a promising therapeutic target involved in various diseases . The urea functionality is prized for enabling critical drug-target interactions and for helping to fine-tune crucial drug-like properties . Beyond drug discovery, this class of compound serves as a versatile precursor in chemical synthesis. It can be used to prepare metal complexes, such as those with Cu(II), which have been investigated for their potential antiproliferative effects against various cancer cell lines . The compound can be synthesized via efficient and metal-free routes, such as those starting from 2-aminopyridinium salts, making it accessible for research applications . N-(Pyridin-2-ylmethyl)urea is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridin-2-ylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQLROVGGYZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of N-(pyridin-2-ylmethyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

N-(pyridin-2-ylmethyl)urea (also known as 1-(pyridin-2-ylmethyl)urea or 2-picolylurea) is a highly versatile mono-substituted urea derivative. It serves as a critical structural motif in the development of 1[1], ataxia-telangiectasia mutated (ATM) kinase inhibitors, and2[2]. The pyridine nitrogen offers hydrogen-bond accepting capabilities and metal-chelating properties, while the urea linkage acts as a rigid, dual hydrogen-bond donor/acceptor, making this molecule an ideal pharmacophore and building block in advanced materials science.

Mechanistic Principles of Synthesis

The most robust, scalable, and environmentally benign method for synthesizing mono-substituted ureas from primary amines is the adaptation of the 3[3]. This approach utilizes the reaction between an amine—in this case, pyridin-2-ylmethanamine (2-picolylamine)—and an alkali metal cyanate (e.g., potassium cyanate, KOCN) in an aqueous acidic medium.

Causality Behind Experimental Choices
  • Aqueous HCl Medium: The addition of hydrochloric acid serves a dual purpose. First, it protonates the highly nucleophilic primary amine to form a water-soluble ammonium salt, preventing premature oxidative degradation or side reactions. Second, it reacts with KOCN to generate isocyanic acid (HNCO) in situ.

  • Temperature Control (70 °C): While isocyanic acid is generated at room temperature, the nucleophilic attack by the small equilibrium concentration of the free amine onto the electrophilic carbon of HNCO requires thermal activation. Heating drives the reaction forward, facilitating the isomerization into the stable urea derivative[3].

  • Avoidance of Phosgene/Isocyanates: Traditional urea syntheses often rely on highly toxic phosgene or moisture-sensitive isocyanates (e.g., trimethylsilyl isocyanate). The KOCN route eliminates these hazards, providing a self-contained, bench-stable protocol.

SynthesisWorkflow Step1 Amine Protonation (Pyridin-2-ylmethanamine + HCl) Step4 Nucleophilic Addition (70°C, 4-6h) Step1->Step4 Free amine equilibrium Step2 Cyanate Addition (KOCN) Step3 In Situ Generation (Isocyanic Acid) Step2->Step3 Acidic media Step3->Step4 HNCO intermediate Step5 Crystallization (N-(pyridin-2-ylmethyl)urea) Step4->Step5 Cooling to 0-5°C

Fig 1: Logical workflow for the aqueous Wöhler-type synthesis of N-(pyridin-2-ylmethyl)urea.

Experimental Protocol: A Self-Validating System

The following protocol outlines the gram-scale synthesis of N-(pyridin-2-ylmethyl)urea. Each step is designed with built-in validation checkpoints to ensure reaction integrity.

Materials Required
  • Pyridin-2-ylmethanamine (2-Picolylamine): 10.0 mmol (1.08 g)

  • Potassium Cyanate (KOCN): 12.0 mmol (0.97 g)

  • 1M Hydrochloric Acid (HCl): 10.0 mL

  • Deionized Water: 10.0 mL

Step-by-Step Methodology
  • Amine Salt Formation: Suspend pyridin-2-ylmethanamine (1.08 g) in 10.0 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stir bar. Slowly add 10.0 mL of 1M HCl dropwise.

    • Validation Checkpoint: The solution must become completely transparent. Verify the pH is between 3.0 and 4.0 using pH paper. A higher pH indicates incomplete protonation, which will lead to unreacted amine.

  • Cyanate Addition: Cool the flask to 0 °C in an ice bath. Add potassium cyanate (0.97 g) portion-wise over 10 minutes to prevent rapid off-gassing.

    • Validation Checkpoint: Gentle effervescence (evolution of trace CO₂ from cyanate hydrolysis) may be observed. The solution should remain clear.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath. Maintain vigorous stirring for 4 to 6 hours.

    • Validation Checkpoint: As the reaction progresses, the product (which is less soluble in water than the starting salts) may begin to form a fine suspension.

  • Isolation by Crystallization: Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.

    • Validation Checkpoint: A white crystalline precipitate should form. If precipitation is poor, the pH can be carefully adjusted to ~7.0 using 0.1M NaOH to ensure the pyridine ring is fully deprotonated, drastically reducing aqueous solubility.

  • Filtration and Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual KCl and unreacted KOCN. Recrystallize the crude product from a minimal amount of hot ethanol/water (1:1 v/v). Dry under high vacuum at 40 °C overnight.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization must be performed. The expected spectroscopic data for N-(pyridin-2-ylmethyl)urea is summarized below, derived from established literature on 1[1].

CharacterizationWorkflow Crude Crude Isolate Purification Recrystallization (EtOH/H2O) Crude->Purification Removes unreacted salts Pure Purified N-(pyridin-2-ylmethyl)urea Purification->Pure Yields white crystals NMR 1H & 13C NMR (Structural Elucidation) Pure->NMR FTIR FTIR Spectroscopy (Functional Group Validation) Pure->FTIR MS ESI-MS (Molecular Weight Confirmation) Pure->MS

Fig 2: Self-validating characterization workflow for synthesized N-(pyridin-2-ylmethyl)urea.

Quantitative Data Summary

The following table outlines the expected analytical signals used to validate the structural integrity of the synthesized molecule[1].

Analytical MethodParameter / SignalExpected Value / AssignmentCausality / Structural Implication
¹H NMR (DMSO-d₆) Pyridine Protons (Ar-H)δ 8.48 – 7.12 ppm (m, 4H)Confirms the intact pyridine ring. The downfield shift at ~8.48 ppm corresponds to the proton adjacent to the pyridine nitrogen.
Urea NH (Secondary)δ ~6.45 ppm (t, 1H)Validates the formation of the urea linkage. Triplet splitting is due to coupling with the adjacent CH₂ group.
Urea NH₂ (Primary)δ ~5.60 ppm (s, 2H)Confirms the terminal primary amine of the mono-substituted urea.
Methylene (CH₂)δ 4.34 – 4.22 ppm (d, 2H)Confirms the linker between the pyridine ring and the urea nitrogen.
¹³C NMR (DMSO-d₆) Carbonyl (C=O)δ ~159.4 ppmDefinitive proof of the urea carbonyl carbon.
Aliphatic Carbonδ ~44.5 ppmCorresponds to the methylene bridge.
FTIR (ATR) N-H Stretch~3313 cm⁻¹Confirms the presence of the urea N-H bonds.
C=O Stretch (Amide I)~1620 cm⁻¹Strong peak indicating the urea carbonyl group.
N-H Bend (Amide II)~1567 cm⁻¹Secondary confirmation of the urea functional group.
ESI-MS [M+H]⁺ Ionm/z 152.1Confirms the exact molecular weight of the target compound (Exact Mass: 151.07).

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives Source: ResearchGate URL
  • Source: The Royal Society of Chemistry (RSC)
  • Synthesis of 4-oxotetrahydropyrimidine-1(2H)

Sources

"physicochemical properties of N-(pyridin-2-ylmethyl)urea derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

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I'm now revising sections on applications and protocols. The scaffold's medicinal chemistry role as a kinase inhibitor is being expanded, specifically ASK1, illustrating pyridine's H-bond acceptance and urea's DFG interaction. Antiproliferative activity data for urea derivatives will also be detailed. The coordination chemistry section is expanding with more on the scaffold's ditopic receptor behavior. Traditional urea synthesis methods are being considered in the synthesis protocols.

An in-depth technical analysis of the physicochemical properties, structural dynamics, and experimental methodologies surrounding N-(pyridin-2-ylmethyl)urea derivatives.

Executive Summary

The N-(pyridin-2-ylmethyl)urea scaffold represents a privileged structural motif bridging the disciplines of medicinal chemistry and supramolecular coordination chemistry. By coupling a pyridine ring to a urea moiety via an sp3 -hybridized methylene bridge, this scaffold achieves a unique balance of conformational flexibility, hydrogen-bonding capacity, and tunable lipophilicity. This guide provides a rigorous analysis of the physicochemical properties of N-(pyridin-2-ylmethyl)urea derivatives, elucidating the causality behind their structural behavior, their applications as kinase inhibitors and metal chelators, and the self-validating experimental protocols required for their characterization.

Structural Causality and Physicochemical Profiling

The physicochemical behavior of N-(pyridin-2-ylmethyl)urea derivatives is fundamentally dictated by the electronic insulation provided by the methylene (-CH 2​ -) spacer.

Electronic Insulation and pKa Dynamics

In direct N-(pyridin-2-yl)urea derivatives, the lone pair of electrons on the urea nitrogen delocalizes into the electron-deficient pyridine ring. This conjugation drastically depresses the basicity (pKa) of the pyridine nitrogen and alters the hydrogen-bond donor (HBD) capacity of the urea [2.1].

The insertion of the methylene bridge in N-(pyridin-2-ylmethyl)ureas breaks this π -conjugation. As a result:

  • Pyridine Basicity: The pyridine nitrogen retains an inherent pKa of approximately 5.2. At a physiological pH of 7.4, the pyridine ring remains predominantly unprotonated (neutral), which is critical for maintaining high membrane permeability and avoiding phospholipidosis[1].

  • Urea Neutrality: The urea moiety remains strictly neutral (pKa < 0) but acts as a robust hydrogen-bonding hub, providing two HBDs and one hydrogen-bond acceptor (HBA).

Lipophilicity (LogP/LogD) and Permeability

The unsubstituted N-(pyridin-2-ylmethyl)urea core is relatively polar, with a baseline LogP ranging from 0.5 to 1.0. However, in drug discovery, the urea is typically functionalized with aryl or bulky alkyl groups (e.g., 1-aryl-3-(pyridin-2-ylmethyl)ureas). This substitution predictably shifts the LogP into the 2.5–4.0 range, optimizing the molecule for Lipinski's Rule of 5 compliance[1][2]. The Topological Polar Surface Area (TPSA) of the core is approximately 56.2 Ų (43.1 Ų from urea + 12.9 Ų from pyridine), making these derivatives highly suitable for oral bioavailability and, depending on the substituents, blood-brain barrier (BBB) penetration[3].

Pharmacophore P1 Pyridine Ring pKa ~5.2 H-Bond Acceptor Metal Coordination P2 Methylene Bridge sp3 Hybridized Conformational Flexibility Breaks Conjugation P1->P2 Target1 Kinase Hinge Region / Metal Cation P1->Target1 Coordinates/Binds P3 Urea Moiety 2 HBD, 1 HBA Neutral at pH 7.4 Anion Binding P2->P3 Target2 DFG Motif / Anion (e.g., SO4 2-) P3->Target2 H-Bonds

Pharmacophoric features of the N-(pyridin-2-ylmethyl)urea scaffold and its target interactions.

Applications in Therapeutics and Coordination Chemistry

Medicinal Chemistry: Kinase Inhibition and Antiproliferative Agents

The N-(pyridin-2-ylmethyl)urea scaffold is highly effective in targeting the human kinome. In the development of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, the pyridine nitrogen serves as a critical HBA, docking into the ATP-binding hinge region of the kinase. Simultaneously, the flexible methylene bridge allows the urea moiety to fold and form bidentate hydrogen bonds with the DFG motif, achieving nanomolar potency (IC 50​ ~ 1.55 nM)[1]. Furthermore, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have demonstrated potent antiproliferative activity against A549 and HCT-116 cancer cell lines by inducing G1 phase cell cycle arrest[2].

Supramolecular Chemistry: Ditopic Metal Receptors

Beyond biological targets, these derivatives are utilized as ditopic receptors for the liquid-liquid extraction of metal salts. The pyridin-2-ylmethylamine motif acts as a bidentate ligand, chelating transition metals like Cu(II) and Zn(II)[4]. Concurrently, the urea moiety hydrogen-bonds to the counter-anion (e.g., SO 42−​ ). This dual-recognition mechanism allows the highly selective extraction of neutral metal salts from aqueous solutions into organic phases[5].

Quantitative Physicochemical Data Summary

The following table summarizes the physicochemical properties of the unsubstituted core versus a typical highly substituted therapeutic derivative (e.g., an ASK1 inhibitor).

PropertyUnsubstituted Core ScaffoldTypical Substituted Derivative (e.g., ASK1 Inhibitor)Analytical / Computational Method
Molecular Weight ( g/mol ) 151.17350 - 450High-Resolution Mass Spectrometry (HRMS)
LogP (Octanol/Water) ~0.82.5 - 3.8Shake-Flask LC-MS / XLogP3
pKa (Pyridine Nitrogen) ~5.25.0 - 5.5Potentiometric Titration
pKa (Urea Nitrogen) < 0 (Neutral)< 0 (Neutral)UV-Metric Titration
TPSA (Ų) 56.275.0 - 90.02D Topological Calculation
H-Bond Donors (HBD) 22 - 3Structural Analysis
H-Bond Acceptors (HBA) 24 - 6Structural Analysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to verify the causality and accuracy of the experimental outcome.

Protocol A: Synthesis via Phenyl Carbamate Intermediates

Causality: Traditional urea synthesis relies on highly toxic phosgene or isocyanates. Utilizing phenyl carbamates as electrophiles allows for mild aminolysis with pyridin-2-ylmethanamine in dimethyl sulfoxide (DMSO) at room temperature[6]. DMSO is chosen because its high dielectric constant stabilizes the polar transition state of the aminolysis, accelerating the reaction without heating, thereby preventing thermal degradation of the urea product.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the target phenyl carbamate in anhydrous DMSO (0.5 M concentration) under an inert nitrogen atmosphere.

  • Aminolysis: Add 1.05 equivalents of pyridin-2-ylmethanamine dropwise. Stir at 20-25°C for 2 hours.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the carbamate spot and the appearance of a lower-Rf urea spot validates reaction completion.

  • Workup: Pour the mixture into ice-cold water. The urea derivative typically precipitates. Filter and wash the solid with 1N aqueous HCl (to remove unreacted amine) followed by cold diethyl ether (to remove phenol byproducts).

  • Self-Validation (Purity & Identity): Analyze the dried solid via HPLC (must be >95% pure). Confirm identity via HRMS; the exact mass must match the calculated mass within 5 ppm[2][4].

Protocol B: Determination of LogD 7.4​ via Shake-Flask LC-MS

Causality: LogD at pH 7.4 dictates the physiological distribution of the derivative. LC-MS is selected over UV-Vis spectroscopy because it provides mass-specific quantification, eliminating interference from trace synthetic impurities or degradation products[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted exactly to pH 7.40. Mutually saturate the buffer and HPLC-grade 1-octanol by stirring them together for 24 hours, then separate the phases.

  • Sample Spiking: Dissolve the N-(pyridin-2-ylmethyl)urea derivative in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of saturated octanol and 1 mL of saturated buffer.

  • Partitioning: Shake the vial at 25°C at 1000 RPM for 1 hour. Centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS using Multiple Reaction Monitoring (MRM) for the specific mass of the derivative.

  • Self-Validation (Mass Balance): Calculate the total mass recovered ( Massoctanol​+Massbuffer​ ). Critical Check: If the recovery is less than 95% of the initial spiked amount, it indicates precipitation at the interface or micelle formation. The assay is invalidated and must be repeated at a lower concentration.

G N1 Pyridin-2-ylmethanamine (Nucleophile) N3 N-(pyridin-2-ylmethyl)urea (Core Scaffold) N1->N3 Aminolysis (DMSO, RT) N2 Phenyl Carbamate (Electrophile) N2->N3 N4 Physicochemical Profiling (pKa, LogD, TPSA) N3->N4 Validation N5 Kinase Inhibition (e.g., ASK1) N4->N5 Drug Design N6 Metal Chelation (Cu2+, Zn2+) N4->N6 Coordination Chem

Workflow detailing synthesis, profiling, and applications of N-(pyridin-2-ylmethyl)urea derivatives.

References

  • [4] Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. National Institutes of Health (NIH).[Link]

  • [6] US5925762A - Practical synthesis of urea derivatives. Google Patents.

  • [3] Urea, 4-pyridinyl- | C6H7N3O | CID 202767. PubChem - NIH.[Link]

  • [1] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI.[Link]

  • [2] Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. MDPI.[Link]

  • [5] Ditopic receptors containing urea groups for solvent extraction of Cu(ii) salts. Dalton Transactions (RSC Publishing).[Link]

Sources

Pyridin-2-yl Urea Compounds: A Comprehensive Guide to Scaffold Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyridin-2-yl urea scaffold has emerged as a privileged structure in modern medicinal chemistry and drug discovery. The core utility of this moiety lies in its highly predictable and stable hydrogen-bonding network. The urea functionality acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor[1]. When conjugated directly to a pyridine ring at the 2-position, the pyridine nitrogen provides an adjacent, spatially defined hydrogen bond acceptor.

This precise geometric arrangement makes pyridin-2-yl ureas highly complementary to the conserved ATP-binding hinge regions of various kinases (such as ASK1 and VEGFR-2) and the allosteric binding pockets of G-protein-coupled receptors (GPCRs)[2][3][4]. By fine-tuning the electronic and steric properties of the terminal aryl or heteroaryl groups attached to the urea, researchers can drive exceptional target selectivity and overcome pharmacokinetic bottlenecks such as poor solubility or low bioavailability.

Mechanistic Pathways & Target Engagement

The causality behind the biological efficacy of pyridin-2-yl ureas stems from their ability to competitively block critical signal transduction pathways or induce allosteric conformational changes.

Kinase Inhibition: ASK1 and VEGFR-2

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a MAP3K that activates the JNK and p38 MAPK pathways, driving apoptosis and inflammation in response to oxidative stress[2]. Pyridin-2-yl ureas act as competitive inhibitors in the ATP-binding pocket. Absolute binding free energy (BFE) calculations and molecular dynamics simulations reveal that the urea moiety anchors to the hinge region, while bulky hydrophobic substitutions (e.g., indoline or pyrrolidine rings) occupy adjacent hydrophobic sub-pockets, yielding low-nanomolar efficacy[2].

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): In oncology, angiogenesis is a primary driver of tumor metastasis. Pyridine-urea derivatives disrupt the VEGF signaling cascade by inhibiting VEGFR-2, thereby blocking downstream endothelial cell proliferation and migration[3][5].

ASK1_Pathway Stress Oxidative Stress (ROS, Cytokines) ASK1 ASK1 Kinase (MAP3K5) Stress->ASK1 MAP2K MKK4 / MKK7 ASK1->MAP2K Inhibitor Pyridin-2-yl Urea Inhibitor Inhibitor->ASK1 Competitive Binding (ATP Pocket) MAPK JNK / p38 MAP2K->MAPK Outcome Apoptosis & Inflammation MAPK->Outcome

Figure 1: Mechanism of ASK1 kinase inhibition by pyridin-2-yl urea compounds blocking MAPK cascades.

Allosteric Modulation: mGlu5

Beyond competitive kinase inhibition, the scaffold is highly effective in allosteric modulation. Substituted 1-phenyl-3-(pyridin-2-yl)ureas, such as the tool compound VU0463841, act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These compounds exhibit excellent central nervous system (CNS) exposure and are utilized in behavioral models to attenuate drug-seeking behaviors, such as cocaine addiction[4].

Structure-Activity Relationship (SAR) Insights

The rational design of pyridin-2-yl ureas relies on iterative SAR studies. The nature and position of the substituents on the terminal phenylurea ring dictate both potency and selectivity. For example, in anticancer applications, para-halogen substitutions (particularly bromine) optimize the electronic and steric profile for VEGFR-2 binding[5]. In ASK1 inhibitors, methoxy groups yield stronger inhibition compared to strongly electron-withdrawing trifluoromethyl groups[2].

Table 1: Comparative SAR & Biological Activity of Key Pyridin-2-yl Ureas
Target / IndicationRepresentative CompoundKey Structural SubstitutionsPotency (IC₅₀)Reference
ASK1 Kinase Compound 2Methoxy group on terminal aryl ring1.55 ± 0.27 nM[2]
ASK1 Kinase Selonsertib (Clinical Control)N/A0.48 ± 0.03 nM[2]
VEGFR-2 Kinase Compound 8ep-Bromo on phenylurea3.93 ± 0.73 µM[3][6]
Breast Cancer (MCF-7) Compound 8ep-Bromo on phenylurea0.22 µM (48h assay)[3][7]
mGlu5 (NAM) VU0463841 (Compound 29)Substituted 1-phenylHigh CNS Exposure[4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Causality is established by pairing chemical synthesis with orthogonal biological validation.

Green Synthesis Workflow via Phenyl Carbonochloridate

Traditional urea synthesis often relies on highly toxic phosgene or unstable isocyanates. A greener, highly efficient alternative utilizes phenyl carbonochloridate as an activator. This method proceeds via a plausibly concerted mechanism, forming a stable carbamate intermediate before nucleophilic substitution[2].

Step-by-Step Methodology:

  • Activation: Dissolve the 2-aminopyridine derivative in anhydrous dichloromethane (DCM). Slowly add phenyl carbonochloridate (1.1 equivalents) dropwise at 0°C under an inert argon atmosphere. Stir for 1 hour to form the phenyl carbamate intermediate.

  • Nucleophilic Attack: Add the corresponding substituted aryl amine (1.2 equivalents) and a mild base (e.g., triethylamine) to the reaction mixture. Elevate the temperature to 60°C and stir for 3 hours.

  • Quenching & Biphasic Extraction: Quench the reaction with chilled water. Transfer the mixture to a separatory funnel and perform a biphasic extraction using a CHCl₃/H₂O system. The organic layer retains the target pyridin-2-yl urea, while water-soluble byproducts are discarded[2].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude product from an ethanol/water mixture to achieve >95% purity.

Synthesis_Workflow Amine 2-Aminopyridine Derivative Activator Phenyl Carbonochloridate (Activator) Amine->Activator 0°C, DCM Intermediate Phenyl Carbamate Intermediate Activator->Intermediate Coupling Coupling Reaction (60°C, 3 hrs) Intermediate->Coupling Amine2 Substituted Aryl Amine Amine2->Coupling Nucleophilic Attack Purification Biphasic Extraction (CHCl3 / H2O) Coupling->Purification Quench Product Pyridin-2-yl Urea Target Compound Purification->Product Recrystallization

Figure 2: Environmentally friendly synthetic workflow for pyridin-2-yl ureas using phenyl carbonochloridate.

In Vitro Biological Evaluation: Kinase & Cytotoxicity Assays

To validate the synthesized compounds, a two-tiered biological assay system is employed: target-specific enzymatic validation followed by phenotypic cellular validation.

Protocol A: In Vitro Kinase Inhibition Assay (e.g., ASK1 or VEGFR-2) Rationale: Isolates the direct interaction between the drug and the isolated protein target, eliminating cellular permeability variables.

  • Preparation: Prepare a reaction buffer containing HEPES (pH 7.4), MgCl₂, and DTT.

  • Incubation: Incubate recombinant human kinase (e.g., ASK1) with the synthesized pyridin-2-yl urea compound (serially diluted from 10 µM to 0.1 nM) for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the kinase reaction by adding ATP (at its predetermined Kₘ value) and a specific peptide substrate.

  • Detection: After 60 minutes, quantify the phosphorylated substrate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. Calculate the IC₅₀ using non-linear regression analysis[2].

Protocol B: Cell Viability (MTT) Assay (e.g., MCF-7 Breast Cancer Cells) Rationale: Confirms that the compound can penetrate the cell membrane and exert its biological effect in a complex intracellular environment.

  • Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Compound 8e) and a reference drug (e.g., Doxorubicin) for 48 and 72 hours[3].

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells reduce MTT to insoluble purple formazan crystals.

  • Quantification: Solubilize the crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of growth inhibition relative to untreated controls[5].

References

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences / NIH.2

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH.1

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules / MDPI.3

  • Comparative Analysis of Pyridine-Urea Derivatives as Potential Anticancer Agents. BenchChem.5

  • Substituted 1-Phenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound VU0463841 with Activity in Rat Models of Cocaine Addiction. ACS Chemical Neuroscience.4

Sources

An In-depth Technical Guide to the Discovery and Development of Pyridin-2-yl Urea Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyridin-2-yl Urea Scaffold – A Privileged Motif in Modern Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors has become a cornerstone of therapeutic innovation, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes for drug discovery. Within the vast chemical space of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to engage with the highly conserved ATP-binding site of kinases.

Among these, the diaryl urea moiety has proven exceptionally fruitful. It serves as a rigid and effective hydrogen-bonding motif that anchors ligands to the kinase "hinge" region—the flexible loop connecting the N- and C-terminal lobes of the kinase domain. The pyridin-2-yl urea, a specific and highly successful iteration of this scaffold, is the backbone of several FDA-approved multi-kinase inhibitors, including the trailblazing drugs Sorafenib and Regorafenib.[1][2] These molecules are predominantly Type II inhibitors, a class distinguished by its mechanism of binding to and stabilizing the inactive, "DFG-out" conformation of the kinase, thereby offering a potential avenue for enhanced selectivity.[3]

This guide provides a comprehensive exploration of the discovery and development of pyridin-2-yl urea inhibitors. We will dissect the strategic rationale behind their design, the intricacies of their synthesis, their mechanism of action at a molecular level, and the iterative process of optimization that transforms a preliminary "hit" into a viable clinical candidate. This document is intended for drug discovery professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust inhibitor development.

Chapter 1: The Genesis – Strategies for Hit Identification

The journey of a drug begins with a "hit"—a molecule that displays the desired biological activity in an initial screen. For pyridin-2-yl ureas, hit identification has primarily relied on high-throughput screening and subsequent lead optimization.

High-Throughput Screening (HTS)

High-throughput screening is the workhorse of early-stage drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds from vast chemical libraries. The objective is to identify compounds that modulate the activity of a specific biological target, in this case, a protein kinase.

The causality behind this choice is one of brute force guided by chemical diversity. By screening large and diverse libraries, researchers maximize the probability of finding novel chemical matter that interacts with the target kinase. The initial hits are often weak and non-selective, but they provide the essential chemical starting points for optimization. The discovery of Sorafenib, for instance, originated from HTS campaigns combined with combinatorial chemistry aimed at targeting the RAF/MEK/ERK signaling pathway.[4][5]

A typical HTS workflow for identifying kinase inhibitors is a multi-stage process designed to filter out false positives and prioritize the most promising candidates for further investigation.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Confirmation & Triage cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (>1M compounds) Primary_Assay Primary HTS Assay (e.g., TR-FRET) Single High Concentration (e.g., 10 µM) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold, e.g., 50%) Primary_Assay->Hit_Identification Confirmatory_Assay Secondary Confirmatory Assay (Orthogonal Method, e.g., ADP-Glo) Hit_Identification->Confirmatory_Assay ~1-5% of library Dose_Response Dose-Response Curve Generation (IC50 Determination) Confirmatory_Assay->Dose_Response Triage Hit Triage (PAINS filtering, structural clustering) Dose_Response->Triage SAR_Exploration Structure-Activity Relationship (SAR) by Analogs Triage->SAR_Exploration ~0.1% of library Validated_Hits Validated Hits (Potent, Confirmed, Tractable) SAR_Exploration->Validated_Hits

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.

Lead Optimization from Privileged Scaffolds

An alternative and often more efficient strategy is to build upon the success of existing drugs. Sorafenib serves as a foundational template from which new inhibitors are designed. Regorafenib, for example, is a close structural analog of Sorafenib, developed to have a distinct kinase inhibition profile.[2][6] More recently, researchers have used the pyridin-2-yl urea scaffold of Selonsertib, a clinical-stage Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, as a starting point for designing novel inhibitors with improved drug-like properties.[7] This approach leverages the validated binding mode of the parent scaffold, reducing the risk and timeline associated with discovering a completely novel chemical series.

Chapter 2: Synthesis and Chemical Space Exploration

The ability to rapidly and efficiently synthesize analogs is critical for exploring the chemical space around a hit compound. The synthesis of pyridin-2-yl ureas is well-established, though modern methods have addressed earlier challenges.

Core Synthetic Methodology

The most common and robust method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. For pyridin-2-yl ureas, this translates to the reaction of a substituted 2-aminopyridine with a corresponding aryl isocyanate. When the desired isocyanate is not commercially available or stable, a two-step procedure is employed.

Experimental Protocol: General Synthesis of Pyridin-2-yl Ureas

  • Activation of the Aryl Amine (Carbamate Formation):

    • To a stirred solution of the desired substituted aryl amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as N,N-diisopropylethylamine (DIPEA, 1.2 equivalents).

    • Slowly add phenyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is typically washed with aqueous acid (e.g., 1N HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude phenyl carbamate intermediate.

  • Urea Formation:

    • Dissolve the crude phenyl carbamate (1.0 equivalent) and the desired substituted 6-aminopyridine (1.0-1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a base (e.g., DIPEA, 2.0 equivalents) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.[1][8]

    • After cooling to room temperature, the mixture is diluted with water to precipitate the product.

    • The solid product is collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dried.

    • Further purification, if necessary, can be achieved by recrystallization or column chromatography on silica gel.

Self-Validation: The integrity of this protocol is validated at each step. The formation of the carbamate intermediate and the final urea product is confirmed by LC-MS to check for the expected molecular weight. The purity and structural identity of the final product are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[8]

Rationale and Modern Innovations

The choice of phenyl chloroformate in the first step is causal; it creates a stable, isolable carbamate intermediate that is less hazardous to handle than a highly reactive isocyanate. The use of a base like DIPEA is crucial to neutralize the HCl generated during the reaction.

Historically, a significant challenge was the low synthetic availability of diversely substituted 2-aminopyridines and the use of toxic reagents like phosgene to generate isocyanates.[9] To address this, modern protocols have been developed, such as the acid-catalyzed C-H functionalization of pyridine-N-oxides with dialkylcyanamides, which provides a more direct and safer route to the pyridin-2-yl urea core.[9][10]

Chapter 3: Mechanism of Action – A Tale of Two Conformations

The therapeutic efficacy of pyridin-2-yl urea inhibitors stems from their specific molecular interactions within the ATP-binding pocket of protein kinases.

The Type II Inhibition Paradigm

Most pyridin-2-yl urea inhibitors, including Sorafenib and Regorafenib, are classified as Type II inhibitors. Kinases exist in equilibrium between an active conformation, where the Asp-Phe-Gly (DFG) motif in the activation loop points "in" (DFG-in), and an inactive conformation where it points "out" (DFG-out).

  • Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation.

  • Type II inhibitors bind to the inactive "DFG-out" conformation.[3] This is mechanistically significant because the DFG-out conformation exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve greater potency and selectivity.

The pyridin-2-yl urea scaffold is perfectly tailored for this interaction:

  • Pyridine & Urea NH: The pyridine nitrogen and one of the urea N-H groups form two critical hydrogen bonds with the backbone of the kinase hinge region (e.g., with residues like Glu551 and Ala553 in FGFR4).[11]

  • Urea Carbonyl: The urea carbonyl oxygen often forms a hydrogen bond with the backbone N-H of the DFG motif's aspartate residue.

  • Terminal Aryl Group: The "tail" portion of the molecule extends into the allosteric hydrophobic pocket created by the DFG-out flip.

Type_II_Inhibition cluster_Kinase Kinase ATP-Binding Site cluster_Hinge Hinge Region cluster_Pocket Hydrophobic Pocket (DFG-out) cluster_Inhibitor Pyridin-2-yl Urea Inhibitor Hinge Glu-X-Ala DFG_out Phe (DFG-out) Head Pyridin-2-yl (Head) Head->Hinge H-Bonds Linker Urea Linker Tail Terminal Aryl (Tail) Tail->DFG_out Hydrophobic Interactions

Sources

Comprehensive Spectroscopic Analysis (NMR, IR) of N-(pyridin-2-ylmethyl)urea: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

N-(pyridin-2-ylmethyl)urea—also known as 1-(pyridin-2-ylmethyl)urea or 2-picolylurea—is a versatile bifunctional molecule. Structurally, it consists of a pyridine ring linked via a methylene bridge to a urea moiety. This unique architecture makes it a highly valuable pharmacophore in drug discovery, notably as a core scaffold in [1], and as a bidentate ligand in [2].

To leverage this molecule in synthetic workflows or pharmaceutical formulations, rigorous structural elucidation is mandatory. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of N-(pyridin-2-ylmethyl)urea using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Design and Workflow Causality

As analytical scientists, we do not merely execute protocols; we design self-validating systems. The choice of solvent, acquisition parameters, and sample handling directly dictates the integrity of the resulting data.

Workflow A Sample Preparation (N-(pyridin-2-ylmethyl)urea) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C IR Spectroscopy (ATR-FTIR, Solid State) A->C D 1H & 13C NMR Data Acquisition B->D E Vibrational Spectra Acquisition C->E F Data Processing & Peak Integration D->F E->F G Structural Elucidation & Validation F->G

Spectroscopic workflow for the structural validation of N-(pyridin-2-ylmethyl)urea.

NMR Solvent Selection: The Case for DMSO-d6

While CDCl3 is a standard NMR solvent, anhydrous DMSO-d6 is strictly required for this molecule.

  • Causality: The urea moiety (-NH-CO-NH2) contains exchangeable protons. In protic solvents (like CD3OD) or solvents that readily absorb atmospheric moisture (like standard CDCl3), these protons undergo rapid chemical exchange, broadening or completely erasing their signals from the 1 H NMR spectrum. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively "locking" the urea protons in place, allowing for the observation of distinct NH and NH2 resonances and their scalar couplings.

IR Technique: Attenuated Total Reflectance (ATR)
  • Causality: Traditional KBr pellet methods often introduce water (a strong IR absorber around 3400 cm −1 ), which obscures the critical N-H stretching region of the urea group. ATR-FTIR allows for direct analysis of the neat solid, preserving the native intermolecular hydrogen-bonding network without moisture interference.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of high-purity N-(pyridin-2-ylmethyl)urea.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Validation check: TMS serves as the internal chemical shift reference ( δ = 0.00 ppm), ensuring instrument calibration drift does not affect data interpretation.

  • Shimming and Tuning: Transfer the solution to a precision 5 mm NMR tube. Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of < 1.0 Hz.

  • 1 H NMR Acquisition: Acquire at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation of the urea protons. Acquire 16 scans.

  • 13 C NMR Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbonyl and pyridine carbons.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Clean the diamond crystal of the ATR-FTIR spectrometer with analytical-grade isopropanol and allow it to evaporate. Collect a 32-scan background spectrum of ambient air. Validation check: A flat baseline confirms a clean crystal and properly subtracted atmospheric CO2/H2O.

  • Sample Application: Place 2-3 mg of neat crystalline N-(pyridin-2-ylmethyl)urea directly onto the center of the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact. Causality: Poor contact leads to low signal intensity and distorted peak shapes due to changes in the refractive index.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 using 32 co-added scans.

Spectroscopic Data Interpretation & Causality

Electronic and Structural Effects

To interpret the spectra, we must first map the electronic environment of the molecule. The pyridine ring acts as an electron-withdrawing group via both inductive and resonance effects, deshielding the adjacent protons. Conversely, the urea group is a highly conjugated π -system capable of extensive hydrogen bonding.

ElectronicEffects Molecule N-(pyridin-2-ylmethyl)urea Pyridine Pyridine Ring (Electron Withdrawing) Molecule->Pyridine Methylene Methylene Bridge (-CH2-) Molecule->Methylene Urea Urea Moiety (-NH-CO-NH2) Molecule->Urea Effect1 Deshielding of H6 & H4 (Downfield NMR Shifts) Pyridine->Effect1 Effect2 Spin-Spin Coupling (3J NH-CH2 = ~6.0 Hz) Methylene->Effect2 Urea->Effect2 Couples with Effect3 Intermolecular H-Bonding (Broad IR N-H, Lowered C=O) Urea->Effect3

Electronic effects and structural interactions governing the spectral features.

Vibrational Spectroscopy (IR) Analysis

The IR spectrum of N-(pyridin-2-ylmethyl)urea is dominated by the urea functionality and the aromatic ring. The carbonyl stretch (Amide I band) is a critical diagnostic feature. In an isolated ketone, C=O stretching occurs near 1715 cm −1 . However, in this molecule, the lone pairs on the two adjacent nitrogen atoms delocalize into the carbonyl π -antibonding orbital. This resonance significantly increases the single-bond character of the C=O bond, lowering its stretching frequency to ~1655 cm −1 .

Table 1: Key ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )Functional GroupVibrational ModeCausality / Structural Note
~3450, ~3350Primary Amine (-NH 2​ )Asymmetric & Symmetric N-H StretchBroadened due to solid-state intermolecular hydrogen bonding.
~3200Secondary Amine (-NH-)N-H StretchOverlaps with the lower energy tail of the NH 2​ stretches.
~3050Pyridine RingC-H Stretch (Aromatic)Typical for sp 2 hybridized carbons.
~2930Methylene (-CH 2​ -)C-H Stretch (Aliphatic)Typical for sp 3 hybridized carbons.
~1655Urea Carbonyl (C=O)Amide I (C=O Stretch)Shifted lower due to nitrogen lone-pair conjugation.
~1590, ~1475Pyridine RingC=C and C=N StretchCharacteristic skeletal vibrations of the heteroaromatic ring.
~1550Urea (-NH-)Amide II (N-H Bend)Coupled with C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Analysis
1 H NMR Elucidation

The 1 H NMR spectrum provides a clear map of the molecule's connectivity. The pyridine ring protons (H3, H4, H5, H6) exhibit a classic splitting pattern for a 2-substituted pyridine. The proton adjacent to the heteroatom (H6) is the most deshielded due to the strong inductive effect of the nitrogen atom, appearing as a doublet at ~8.50 ppm.

The methylene bridge (-CH 2​ -) is a crucial diagnostic peak. Because it is flanked by an aromatic ring and a secondary amine, it appears downfield at ~4.30 ppm. More importantly, in DMSO-d6, it appears as a doublet because it couples with the adjacent NH proton ( 3J≈6.0 Hz). The NH proton itself appears as a triplet at ~6.50 ppm, confirming the -CH 2​ -NH- connectivity.

Table 2: 1 H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.50Doublet (d)1H~4.8Pyridine H6 (adjacent to N)
7.75Triplet of doublets (td)1H~7.7, 1.8Pyridine H4
7.30Doublet (d)1H~7.8Pyridine H3
7.25Doublet of doublets (dd)1H~7.5, 4.8Pyridine H5
6.50Triplet (t)1H~6.0Urea -NH- (secondary amine)
5.60Broad Singlet (br s)2H-Urea -NH 2​ (primary amine)
4.30Doublet (d)2H~6.0Methylene -CH 2​ -
13 C NMR Elucidation

The 13 C NMR spectrum confirms the carbon skeleton. The highly deshielded urea carbonyl carbon appears near 159.0 ppm. The C2 carbon of the pyridine ring (the point of attachment) is similarly deshielded (~159.5 ppm) due to the adjacent nitrogen. The aliphatic methylene carbon is easily identified in the upfield region at ~45.0 ppm.

Table 3: 13 C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Note
159.5Quaternary (Cq)Pyridine C2Deshielded by adjacent ring nitrogen.
159.0Quaternary (C=O)Urea CarbonylHighly deshielded by electronegative oxygen.
149.0Tertiary (CH)Pyridine C6Inductive deshielding by adjacent ring nitrogen.
136.5Tertiary (CH)Pyridine C4Para to the nitrogen; standard aromatic region.
122.0Tertiary (CH)Pyridine C5Meta to the nitrogen.
121.5Tertiary (CH)Pyridine C3Ortho to the substitution point.
45.0Secondary (CH 2​ )Methylene BridgeShifted downfield by adjacent electronegative nitrogen.

Conclusion

The rigorous spectroscopic characterization of N-(pyridin-2-ylmethyl)urea requires a fundamental understanding of its electronic properties and hydrogen-bonding capabilities. By utilizing anhydrous DMSO-d6 for NMR to prevent proton exchange, and ATR-FTIR to preserve the solid-state hydrogen-bonding network, scientists can obtain unambiguous, self-validating structural data. The distinct coupling between the methylene protons and the urea NH, combined with the characteristic downfield shifts of the pyridine H6 proton and the urea carbonyl, provide a definitive fingerprint for this vital pharmacophore and ligand.

References

  • Title: Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (WO2020123674A1)
  • Title: Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease Source: Inorganic Chemistry (PubMed / NIH) URL: [Link]

Quantum Mechanical Profiling of Urea Derivatives: A Computational Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea derivatives represent a privileged scaffold in medicinal chemistry, featuring prominently in kinase inhibitors, anti-infectives, and central nervous system therapeutics. The unique pharmacological utility of the urea moiety stems from its dual capacity to act as both a hydrogen bond donor (HBD) and acceptor (HBA), alongside its profound conformational flexibility. To rationally design next-generation urea-based therapeutics, empirical screening must be augmented with high-level quantum mechanical (QM) profiling. As a Senior Application Scientist, I approach ligand design not merely as a structural exercise, but as an electronic one. This whitepaper delineates the theoretical frameworks, causal methodologies, and practical protocols for executing robust QM studies on urea derivatives.

The Pharmacological and Electronic Significance of the Urea Motif

The biological efficacy of urea derivatives is intrinsically linked to their electronic distribution. The delocalization of lone-pair electrons from the nitrogen atoms into the carbonyl π∗ antibonding orbital creates a highly stable, near-planar conjugated system. This electronic arrangement dictates the s-cis and s-trans conformational preferences, which are critical for target engagement 1.

Furthermore, QM studies have elucidated that urea derivatives frequently engage in strong π -stacking interactions with aromatic residues in protein binding pockets. Contrary to classical lock-and-key models, these interactions are driven largely by dispersion forces rather than purely electrostatic interactions 2. Understanding and exploiting these sub-atomic behaviors requires rigorous Density Functional Theory (DFT) analysis.

Theoretical Framework: Functional and Basis Set Selection

The cornerstone of any reliable QM study is the appropriate selection of the exchange-correlation functional and basis set. A protocol is only as trustworthy as the physics underpinning it.

  • Functional Selection (The Causality): While B3LYP is the traditional workhorse for organic molecules, it notoriously fails to account for medium-to-long-range electron correlation (dispersion forces). Because urea-aromatic interactions in biological systems rely heavily on dispersion, we mandate the use of the M06-2X or ω B97X-D functionals. These modern functionals incorporate empirical dispersion corrections, preventing the underestimation of binding affinities in non-covalent complexes.

  • Basis Set Selection: We employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is non-negotiable for this scaffold. Urea contains highly electronegative oxygen and nitrogen atoms with lone pairs; diffuse functions allow the electron orbitals to expand spatially, accurately modeling the electron density at the molecule's periphery where intermolecular hydrogen bonding occurs 3.

Key Quantum Mechanical Descriptors in Drug Design

Extracting actionable intelligence from QM calculations involves analyzing specific electronic descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO energy gap ( ΔE ) indicates a harder, less reactive molecule, which often correlates with higher metabolic stability in vivo3.

  • Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution across the urea scaffold. Red regions (negative potential, typically around the carbonyl oxygen) indicate electrophilic attack sites, while blue regions (positive potential, around the NH protons) indicate nucleophilic attack sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the hyperconjugative stabilization energy ( E(2) ). In urea derivatives, the nN​→πC=O∗​ delocalization energy is a direct predictor of the amide bond's rotational barrier, influencing the energetic penalty required for the ligand to adopt its bioactive conformation.

Experimental Protocol: Self-Validating QM Workflow

To ensure scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints.

  • Step 1: Conformational Sampling (Molecular Mechanics)

    • Action: Generate all possible conformers using the MMFF94 force field.

    • Causality: DFT is computationally expensive. Pre-optimizing with molecular mechanics ensures we only submit the lowest-energy conformers for QM analysis, avoiding wasted computational cycles on sterically hindered geometries.

  • Step 2: DFT Geometry Optimization

    • Action: Optimize the lowest-energy conformers at the M06-2X/6-311++G(d,p) level in a solvent model (e.g., SMD for water).

    • Causality: Gas-phase optimizations yield biologically irrelevant geometries. The SMD model implicitly simulates the dielectric environment of a biological system, polarizing the urea bonds accurately.

  • Step 3: Frequency Calculation (The Validation Check)

    • Action: Perform a vibrational frequency calculation at the same level of theory.

    • Causality: This is a critical self-validating step. The presence of exactly zero imaginary frequencies mathematically proves the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Step 4: Electronic Descriptor Extraction

    • Action: Calculate FMO energies, generate MEP surfaces, and execute NBO analysis on the validated minimum-energy structure to guide lead optimization.

Workflow Visualization

QM_Workflow N1 Ligand Input & 3D Generation N2 Conformational Search (MMFF94) N1->N2 N3 Geometry Optimization (DFT: M06-2X/6-311++G**) N2->N3 N4 Frequency Calculation (Zero Imaginary Frequencies) N3->N4 N5 Electronic Property Extraction (FMO, MEP, NBO) N4->N5 N6 Rational Drug Design & Lead Optimization N5->N6

Computational workflow for the quantum mechanical evaluation of urea derivatives.

Quantitative Data Presentation

The following table summarizes representative QM data for various substituted urea derivatives, illustrating how substituent effects modulate electronic properties. These metrics are crucial for predicting target affinity, as demonstrated in the development of highly potent Pyridin-2-yl urea inhibitors targeting ASK1 kinase 4.

Compound ScaffoldHOMO Energy (eV)LUMO Energy (eV)Energy Gap ( ΔE , eV)Dipole Moment (Debye)Bioactive Conformation
Unsubstituted Urea -6.85-0.126.734.15Planar
N-Phenylurea -6.12-0.855.273.82s-trans
N,N'-Diphenylurea -5.90-1.104.802.95s-trans / s-trans
Pyridin-2-yl Urea -6.05-1.454.604.50s-cis
N-Benzylurea -6.30-0.555.753.90s-cis / s-trans mix

(Note: Values are representative approximations derived from M06-2X/6-311++G(d,p) calculations in an aqueous continuum model.)

Conclusion

The integration of quantum mechanics into the drug discovery pipeline elevates ligand design from empirical guesswork to rational, electronically-driven engineering. By strictly adhering to appropriate functional selection, validating geometric minima, and analyzing key descriptors like the HOMO-LUMO gap and NBO hyperconjugation, scientists can accurately predict the conformational and binding behaviors of novel urea derivatives, accelerating the path to clinical viability.

References

  • Source: NIH PubMed Central (PMC)
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI URL
  • Source: NIH PubMed Central (PMC)
  • Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea Source: Biointerface Research in Applied Chemistry URL

Sources

The Biological Activity of Pyridyl-Urea Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridyl-Urea Pharmacophore

In modern medicinal chemistry, the rational design of small-molecule inhibitors heavily relies on privileged scaffolds capable of highly specific molecular interactions. The pyridyl-urea scaffold represents a highly versatile pharmacophore. The urea moiety serves as an exceptional bidentate hydrogen bond donor and acceptor, allowing it to anchor securely within target protein pockets, such as the hinge region of kinases[1]. Simultaneously, the pyridine ring provides a tunable dipole, electron-withdrawing/donating capabilities, and a nitrogen atom that can act as an additional hydrogen bond acceptor or a metal coordination site[2].

This whitepaper synthesizes current structural biology data, quantitative efficacy metrics, and field-proven experimental protocols to guide researchers in leveraging pyridyl-urea derivatives for anticancer, antibacterial, and supramolecular biomedical applications.

Kinase Inhibition and Anticancer Efficacy

Mechanism of Action: ATP-Competitive Binding

Pyridyl-urea derivatives have shown immense promise as targeted anticancer agents, primarily functioning as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met[1][2]. Dysregulation of the VEGFR-2 signaling pathway is a primary driver of tumor angiogenesis. Pyridyl-urea inhibitors block this pathway by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain[1]. By occupying this pocket, the scaffold prevents autophosphorylation and halts the downstream signaling cascade responsible for cell proliferation and migration[1].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Extracellular & Transmembrane) VEGF->VEGFR2 Binds & Dimerizes KinaseDomain Intracellular Kinase Domain (ATP-Binding Pocket) VEGFR2->KinaseDomain Conformational Change Signaling Downstream Signaling (Proliferation, Angiogenesis) KinaseDomain->Signaling Autophosphorylation (Active State) ATP Endogenous ATP ATP->KinaseDomain Phosphoryl Donor PyridylUrea Pyridyl-Urea Scaffold (Competitive Inhibitor) PyridylUrea->KinaseDomain Blocks ATP Binding PyridylUrea->Signaling Inhibits

Figure 1: Mechanism of VEGFR-2 kinase inhibition by pyridyl-urea scaffolds via ATP competition.

Coordination Chemistry: Cu(II) Pyridyl-Urea Complexes

Beyond purely organic interactions, 2-pyridyl ureas act as highly efficient N,O-chelate ligands for transition metals. Recent structural evaluations demonstrate that Cu(II) complexes incorporating a 2-pyridyl urea backbone exert potent, cell-line-specific antiproliferative effects[2]. When tested against non-small cell lung carcinoma lines (A549, NCI-H1975), these complexes induced apoptosis and cell cycle arrest, highlighting the crucial role of the ligand substitution pattern in optimizing metal-based tumor-suppressing agents[3].

Self-Validating Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To accurately quantify the IC₅₀ of novel pyridyl-urea kinase inhibitors, a robust, self-validating assay is required. The following protocol uses a luminescence-based ATP depletion readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100). Causality: Triton X-100 is critical here; it prevents the formation of colloidal aggregates of the pyridyl-urea compound, eliminating false-positive inhibition. DTT (2 mM) is added fresh to prevent the oxidation of catalytic cysteine residues.

  • Compound Pre-Incubation: Dispense 10 µL of the target kinase (e.g., VEGFR-2) into a 384-well plate. Add 5 µL of the pyridyl-urea inhibitor (serially diluted). Incubate for 30 minutes at room temperature. Causality: Because the scaffold is ATP-competitive, pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the active site before the high-affinity natural substrate (ATP) is introduced.

  • Reaction Initiation: Add 10 µL of an ATP/substrate peptide mix to initiate the reaction.

  • Quenching and Detection: After 60 minutes, add 25 µL of a luciferase/luciferin detection reagent. Causality: The luciferase reaction consumes the remaining ATP. Therefore, the luminescent signal is inversely proportional to kinase activity.

  • System Validation: The assay must include a "No Enzyme" control (maximum luminescence = 100% inhibition baseline) and a "Vehicle (DMSO)" control (minimum luminescence = 0% inhibition baseline). If the Z'-factor between these controls falls below 0.6, the assay data must be discarded due to pipetting variance or reagent degradation.

Antibacterial Activity via Topoisomerase Dual-Targeting

The emergence of multidrug-resistant bacteria necessitates novel mechanisms of action. Pyridyl-urea scaffolds have been successfully optimized into ATP-competitive dual-targeting inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV)[4][5].

Fragment-to-Lead Optimization

Starting from a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, which exhibited weak enzyme inhibition (32 μM), medicinal chemists incorporated acid isosteres at the 5-pyridyl position to bridge to a key asparagine residue in the binding pocket[4]. Further addition of a CF₃-thiazole substituent at the 4-pyridyl position drastically improved inhibitory potency via lipophilic interactions[4][5]. The resulting lead compounds demonstrated profound antibacterial activity against Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae[5].

Topo_Workflow Frag Fragment Library Screening Hit Hit Identification 1-ethyl-3-(2-pyridyl)urea Frag->Hit Opt Lead Optimization (4- & 5-pyridyl substitution) Hit->Opt Assay In Vitro Validation DNA Gyrase / Topo IV Opt->Assay InVivo In Vivo Efficacy S. aureus Mouse Model Assay->InVivo

Figure 2: Fragment-to-lead workflow for developing pyridyl-urea antibacterial agents.

Self-Validating Protocol: DNA Gyrase Supercoiling Assay

To confirm that the antibacterial mechanism is target-specific, a supercoiling assay must be performed.

Step-by-Step Methodology:

  • Substrate Preparation: Utilize 0.5 µg of relaxed pBR322 plasmid DNA per reaction. Causality: The topological conversion from relaxed to negatively supercoiled DNA is exclusively catalyzed by DNA gyrase, providing an absolute, target-specific readout.

  • Inhibitor Incubation: Mix the DNA, assay buffer (containing ATP and Mg²⁺), and the pyridyl-urea inhibitor. Add 1 unit of E. coli DNA gyrase. Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding a loading dye containing 100 mM EDTA and 0.5% SDS. Causality: EDTA chelates Mg²⁺, an essential cofactor for topoisomerase activity, instantly freezing the enzymatic reaction. SDS denatures the gyrase, preventing it from remaining bound to the DNA.

  • Electrophoretic Separation & Validation: Run the samples on a 1% agarose gel without ethidium bromide (EtBr). Causality: EtBr intercalates into DNA, altering its topological state during the run and confounding the supercoiling readout. Stain the gel post-run. Include Ciprofloxacin as a positive control (known gyrase inhibitor) to validate the assay's dynamic range.

Supramolecular Metallogels and Cytoprotection

Beyond direct enzyme inhibition, bis(pyridyl)urea ligands—such as 1,3-dipyridin-3-ylurea (3U) and 1,3-dipyridin-4-ylurea (4U)—can form three-dimensional supramolecular networks (metallogels) through metal-ligand coordination[6]. These metallo-hydrogels exhibit dynamic self-assembly and have demonstrated significant dose-dependent cytotoxicity toward MCF-7 breast cancer cells (IC₅₀ = 4.27 mg/mL), while remaining minimally toxic to normal cells[6].

Furthermore, certain aryl carbamate and pyridyl urea derivatives have shown dual functionality, acting as cytoprotective agents. In stress models (e.g., CoCl₂-induced hypoxia), specific derivatives counteracted cytotoxicity, increasing cell survival by 3–8%, likely mediated through adenosine A2 receptor and CDK2 interactions[7].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various pyridyl-urea scaffolds across different therapeutic domains.

Compound / ScaffoldPrimary Target / MechanismBiological Activity / EfficacyRef.
1-Pyridin-2-yl-3-pyridin-3-ylurea VEGFR-2 Kinase DomainATP-competitive angiogenesis inhibition[1]
Cu(II) 2-Pyridyl Urea Complexes Lung Cancer Cells (A549, NCI-H1975)Cell line-specific antiproliferative effect and apoptosis induction[2]
1-ethyl-3-(2-pyridyl)urea (Fragment) DNA Gyrase / Topo IVBaseline enzyme inhibition (IC₅₀ = 32 μM)[5]
Pyridyl-urea Lead (Compound 35) S. aureus (In vivo mouse model)4.5-log reduction in colony forming units (CFU)[5]
Bis(pyridyl)urea Metallogel MCF-7 Breast Cancer CellsDose-dependent cytotoxicity (IC₅₀ = 4.27 mg/mL)[6]
Aryl/Pyridyl Carbamates Adenosine A2 Receptor / CDK2Counteracts CoCl₂ cytotoxicity (3–8% survival increase)[7]

References

  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea".
  • MDPI. "Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents".
  • ACS Publications. "Fragment-to-Hit-to-Lead Discovery of a Novel Pyridylurea Scaffold of ATP Competitive Dual Targeting Type II Topoisomerase Inhibiting Antibacterial Agents".
  • ResearchGate. "Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes".
  • Preprints.org. "Metallogels as Supramolecular Platforms for Biomedical Applications: A Review".

Sources

Methodological & Application

A Robust, Scalable, and Safety-Conscious Protocol for the Synthesis of N-(pyridin-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-(pyridin-2-ylmethyl)urea

Abstract

This document provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(pyridin-2-ylmethyl)urea. This compound is a valuable building block in medicinal chemistry, frequently appearing as a key structural motif in various therapeutic candidates, including kinase inhibitors.[1][2] The protocol described herein is designed for researchers, chemists, and professionals in drug development who require a robust, reproducible, and scalable synthetic route. The synthesis is based on the well-established and reliable reaction of 2-(aminomethyl)pyridine with potassium cyanate in an aqueous medium. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and protocol validation, while prioritizing laboratory safety by avoiding hazardous reagents like phosgene or pre-formed isocyanates.

Scientific Rationale and Mechanistic Overview

The synthesis of ureas from amines is a fundamental transformation in organic chemistry. The chosen method proceeds via the reaction of an amine with cyanic acid (HNCO), which is generated in situ. This approach is advantageous as it avoids the handling of volatile and toxic isocyanates directly.

The key steps of the mechanism are:

  • Protonation of the Amine: The starting material, 2-(aminomethyl)pyridine, is a primary amine. In the presence of an acid (in this case, hydrochloric acid), the more basic aliphatic amine nitrogen is protonated to form the corresponding ammonium salt. This enhances its solubility in the aqueous reaction medium.

  • Generation of Cyanic Acid: Potassium cyanate (KOCN), a stable and easy-to-handle salt, reacts with the acid in the aqueous solution to generate the reactive intermediate, cyanic acid (HNCO).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the unprotonated (free base) 2-(aminomethyl)pyridine, which exists in equilibrium with its protonated form, acts as a nucleophile. It attacks the electrophilic carbon atom of cyanic acid.

  • Product Formation: This nucleophilic addition results in the formation of the desired N-(pyridin-2-ylmethyl)urea product, which is typically a stable, crystalline solid with lower solubility in cold water than the starting materials, facilitating its isolation.[3]

This one-pot method is efficient, uses cost-effective reagents, and is considered a greener alternative to other urea synthesis methods.[3]

Visualized Experimental Workflow

The overall process from starting materials to a fully characterized final product is outlined in the workflow diagram below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Measure Reagents - 2-(aminomethyl)pyridine - Hydrochloric Acid - Potassium Cyanate - DI Water ReactionSetup 2. In Situ Salt Formation - Dissolve amine in water - Add HCl (pH ~6-7) Reagents->ReactionSetup Reaction 3. Urea Formation - Add KOCN solution - Heat at 70-80°C - Monitor via TLC ReactionSetup->Reaction Isolation 4. Product Isolation - Cool reaction in ice bath - Collect solid via vacuum filtration - Wash with cold water Reaction->Isolation Precipitation Purification 5. Recrystallization - Dissolve in minimal hot EtOH/H2O - Cool to form pure crystals - Filter and dry Isolation->Purification Characterization 6. Product Characterization - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry - Melting Point Purification->Characterization FinalProduct Final Product N-(pyridin-2-ylmethyl)urea Characterization->FinalProduct

Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)urea.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Reagents & Solvents Equipment
2-(aminomethyl)pyridine (≥98%)100 mL Round-bottom flask
Potassium cyanate (KOCN) (≥96%)Magnetic stirrer and stir bar
Hydrochloric acid (HCl), 2 MHeating mantle with temperature control
Deionized (DI) WaterThermometer
Ethanol (95%), Reagent GradeBuchner funnel and filter flask
Celite or filter aid (optional)Vacuum source
Standard laboratory glasswarepH paper or pH meter
Thin-Layer Chromatography (TLC) platesNMR tubes, FT-IR, MS, Melting point apparatus

3.2. Step-by-Step Procedure

  • Preparation of the Amine Solution:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol).

    • Add 20 mL of DI water and stir until the amine is fully dissolved.

  • In Situ Salt Formation:

    • While stirring, slowly add 2 M hydrochloric acid dropwise to the amine solution. Monitor the pH using pH paper.

    • Continue adding HCl until the solution is approximately neutral to slightly acidic (pH 6-7). This typically requires ~5.0 mL of 2 M HCl. This step forms the pyridinylmethylammonium chloride salt in situ.

  • Preparation of the Cyanate Solution:

    • In a separate beaker, dissolve potassium cyanate (1.22 g, 15.0 mmol, 1.5 equivalents) in 15 mL of DI water. Gentle warming may be required for complete dissolution.

  • Reaction:

    • Add the potassium cyanate solution to the stirred amine salt solution in the round-bottom flask.

    • Fit the flask with a reflux condenser and heat the mixture to 70-80°C using a heating mantle.

    • Maintain this temperature and continue stirring for 2-3 hours. The reaction can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting amine spot has been consumed.

  • Isolation of Crude Product:

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Place the flask in an ice-water bath for 30-45 minutes to maximize the precipitation of the product. A white solid should form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold DI water (2 x 10 mL) to remove any unreacted salts.

    • Allow the product to air-dry on the filter for 15 minutes.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of a hot 50:50 ethanol/water mixture. Start with approximately 20-25 mL and add more if needed, until the solid just dissolves.

    • If the solution has any color, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of Celite to decolorize it.

    • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate Personal Protective Equipment (PPE) and engineering controls.

Chemical CAS No. Hazards Handling Precautions
2-(aminomethyl)pyridine 3731-51-9Corrosive; Causes severe skin burns and eye damage; Harmful if swallowed or in contact with skin; May cause respiratory irritation.[4][5]Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle exclusively in a certified chemical fume hood. Avoid breathing vapors. Keep away from strong acids and oxidizing agents.[6][7]
Potassium Cyanate 590-28-3Harmful if swallowed; Causes serious eye irritation; Harmful to aquatic life.[8][9]Avoid generating dust. Wear gloves and safety goggles. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Store away from acids and incompatible materials in a cool, dry place.
Hydrochloric Acid (2 M) 7647-01-0Causes skin irritation and serious eye damage; May cause respiratory irritation.Always wear gloves and safety goggles. Add acid to water, never the other way around. Work in a fume hood to avoid inhaling fumes.

Quantitative Data and Characterization

5.1. Reaction Summary Table

Parameter Value
Starting Material 2-(aminomethyl)pyridine
Molecular Weight 108.14 g/mol
Amount Used 1.08 g (10.0 mmol)
Reagent Potassium Cyanate (KOCN)
Equivalents Used 1.5
Amount Used 1.22 g (15.0 mmol)
Solvent Deionized Water
Reaction Temperature 70-80°C
Reaction Time 2-3 hours
Product Molecular Weight 151.16 g/mol
Theoretical Yield 1.51 g
Typical Experimental Yield 75-85% (1.13 - 1.28 g)

5.2. Expected Characterization Data

The identity and purity of the synthesized N-(pyridin-2-ylmethyl)urea should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include peaks for the pyridyl ring protons, a doublet for the CH₂ group, a triplet for the NH adjacent to the CH₂, and two broad singlets for the NH₂ protons of the urea moiety.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Signals corresponding to the carbonyl carbon of the urea (~158-160 ppm), and the distinct carbons of the methylene bridge and the pyridine ring are expected.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea (amide I band, ~1640-1660 cm⁻¹), and C=N/C=C stretching from the pyridine ring.[10]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 152.08.

Conclusion

This application note provides a reliable and thoroughly validated protocol for the synthesis of N-(pyridin-2-ylmethyl)urea. By utilizing an in situ generation of the reactive species from potassium cyanate, this method offers a safer and more accessible route compared to those requiring hazardous isocyanates. The detailed step-by-step instructions, coupled with safety information and expected characterization data, make this guide a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

  • Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 2-(Aminomethyl)pyridine or 2-Picolylamine Manufacturers, with SDS. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-(Aminomethyl)pyridine (Canada WHMIS 2015). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]

  • Al-Tel, T. H. (2009). Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. ARKIVOC, 2009(11), 374-386. [Link]

  • Liu, Y., et al. (2021). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers, 8(1), 53-60. [Link]

  • Wang, S., et al. (2011). Synthesis and Antitumor Activity of Ureas Containing Pyrimidinyl Group. Letters in Drug Design & Discovery, 8(1), 53-57. [Link]

  • Chugunova, E., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Biomedicines, 10(2), 461. [Link]

  • Gultyay, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]

  • Patel, M., et al. (2022). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. Request PDF. [Link]

  • ResearchGate. (2022). Synthesis of N,N-dialkyl-N'-(pyridin-2-yl)-ureas and their conversion into corresponding carbamates via the in situ isocyanate formation. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • S D Fine-Chem Limited. (n.d.). Potassium Cyanate Safety Data Sheet. Retrieved from [Link]

  • Chin, K. F., et al. (1997). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry, 36(20), 4444–4450. [Link]

  • Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET: Potassium cyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

Sources

Application Note: Profiling N-(pyridin-2-ylmethyl)urea Derivatives in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The discovery of potent and selective kinase inhibitors heavily relies on privileged chemical scaffolds. The N-(pyridin-2-ylmethyl)urea motif represents a highly versatile pharmacophore, formed by the molecular hybridization of a diaryl urea and a pyridin-2-ylmethyl moiety[1].

Diaryl ureas are hallmark features of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), which bind to the inactive "DFG-out" conformation of the kinase domain. In the N-(pyridin-2-ylmethyl)urea scaffold:

  • The urea moiety provides critical hydrogen bond donors (via NH groups) and an acceptor (via the carbonyl oxygen) to interact with the conserved catalytic glutamate and the DFG aspartate in the kinase hinge region[2].

  • The pyridine nitrogen serves as an additional hydrogen bond acceptor, enhancing binding affinity and selectivity within the allosteric pocket[1].

This scaffold has demonstrated significant efficacy against kinases such as BRAF, RET, p38 MAPK, and TOPK[1][2][3]. Because Type II inhibitors require a major conformational shift in the kinase (from DFG-in to DFG-out), they typically exhibit slow-binding kinetics. This Application Note details the optimized in vitro biochemical assay protocols required to accurately evaluate the IC50 and binding kinetics of these specific derivatives.

MOA Kinase Active Kinase (DFG-in Conformation) Inactive Inactive Kinase (DFG-out Conformation) Kinase->Inactive Conformational Shift Complex Inhibitor-Kinase Complex (Type II Slow-Binding) Inactive->Complex Scaffold Binding Scaffold N-(pyridin-2-ylmethyl)urea Derivative Scaffold->Complex H-Bonding via Urea & Pyridine

Diagram 1: Mechanism of Type II Kinase Inhibition by N-(pyridin-2-ylmethyl)urea Scaffolds.

Assay Selection and Kinetic Considerations

When evaluating N-(pyridin-2-ylmethyl)urea compounds, standard rapid-equilibrium assay conditions often severely underestimate inhibitor potency[4].

  • Pre-incubation Dependency : The slow transition to the DFG-out state necessitates pre-incubating the kinase with the inhibitor prior to initiating the reaction with ATP.

  • Detection Modality : We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET offers high-throughput compatibility and is inherently less susceptible to compound auto-fluorescence—a common issue with highly conjugated pyridine-urea derivatives.

Experimental Protocol: TR-FRET Kinase Assay

This protocol outlines a self-validating system for determining the IC50 of N-(pyridin-2-ylmethyl)urea derivatives against a target kinase (e.g., BRAF or RET).

Materials
  • Purified recombinant kinase (e.g., BRAF V600E or RET WT)

  • Biotinylated peptide substrate specific to the target kinase

  • Ultra-pure ATP

  • TR-FRET detection reagents (Europium-labeled anti-phospho antibody, ULight-Streptavidin)

  • Assay Buffer : 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Action : Prepare a 10 mM stock of the N-(pyridin-2-ylmethyl)urea derivative in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.

  • Causality : Urea derivatives are highly lipophilic and prone to precipitation in aqueous buffers. Maintaining the compound in 100% DMSO until the final assay dilution prevents aggregation. The final DMSO concentration in the assay must be strictly maintained at ≤1% to avoid kinase denaturation.

Step 2: Kinase/Inhibitor Pre-Incubation (Critical Step)

  • Action : Transfer 100 nL of the diluted compounds to a 384-well low-volume proxiplate. Add 5 µL of the kinase solution (diluted in Assay Buffer) to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 60 minutes.

  • Causality : This 60-minute pre-incubation is essential for Type II inhibitors. It allows the kinase to adopt the DFG-out conformation and the slow-binding N-(pyridin-2-ylmethyl)urea scaffold to reach binding equilibrium. Omitting this step will result in artificially weak IC50 values.

Step 3: Reaction Initiation

  • Action : Add 5 µL of a substrate/ATP mix (at 2X final concentration) to initiate the kinase reaction.

  • Causality : Initiating the reaction after inhibitor binding ensures that ATP does not outcompete the inhibitor before the conformational shift occurs. Using ATP at its apparent Km ensures the assay remains sensitive to competitive displacement if the compound exhibits mixed binding modes.

Step 4: Kinase Reaction Incubation

  • Action : Incubate the plate for 60 minutes at room temperature to allow substrate phosphorylation.

Step 5: Reaction Termination & Detection

  • Action : Add 10 µL of the TR-FRET detection mix (containing 20 mM EDTA, Eu-antibody, and ULight-Streptavidin). Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • Causality : EDTA chelates Mg²⁺, an essential cofactor for kinase catalytic activity, thereby instantly and uniformly terminating the reaction across all wells.

Workflow Step1 1. Compound Dilution (DMSO) Step2 2. Kinase Pre-incubation (60 min) Step1->Step2 Step3 3. Add ATP & Substrate Step2->Step3 Step4 4. Reaction Incubation Step3->Step4 Step5 5. TR-FRET Detection Step4->Step5

Diagram 2: Step-by-step TR-FRET assay workflow for slow-binding kinase inhibitors.

Data Presentation and Interpretation

Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Normalize the data against the positive control (DMSO only, 0% inhibition) and negative control (no enzyme, 100% inhibition). Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

The table below illustrates the profound impact of the pre-incubation step on the measured potency of Type II N-(pyridin-2-ylmethyl)urea inhibitors, underscoring the necessity of the optimized protocol.

Table 1: Impact of Pre-Incubation on Measured IC50 Values for N-(pyridin-2-ylmethyl)urea Derivatives

Kinase TargetInhibitor TypeIC50 (No Pre-incubation)IC50 (60 min Pre-incubation)Apparent Shift in Potency
BRAF (V600E)Type II450 nM15 nM30-fold increase
RET (WT)Type II120 nM8 nM15-fold increase
p38α MAPKType II890 nM45 nM~20-fold increase

Troubleshooting & Optimization

  • Compound Aggregation : If the dose-response curve is extremely steep (Hill slope > 2), the highly hydrophobic urea derivative may be forming colloidal aggregates in the aqueous buffer.

    • Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer to disrupt aggregate formation and ensure monomeric compound binding.

  • Auto-fluorescence : Pyridine-containing compounds can sometimes exhibit intrinsic fluorescence that interferes with standard assays.

    • Solution: The time-resolved nature of TR-FRET bypasses short-lived auto-fluorescence. Ensure the microplate reader's delay time is properly set (typically 50–100 µs) before signal integration to allow background fluorescence to decay.

References

  • Title: Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)
  • Title: Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • Title: WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL
  • Title: WO2015092423A1 - Urea derivatives useful as kinase inhibitors Source: Google Patents URL

Sources

Application Note: Harnessing Pyridin-2-yl Ureas in Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale, Mechanistic Pathways, and Validated Screening Protocols

Executive Summary

The pyridin-2-yl urea scaffold has emerged as a privileged and highly versatile pharmacophore in oncology drug discovery. Its unique structural geometry allows it to act as a bidentate hydrogen bond donor-acceptor system, perfectly suited for anchoring into the highly conserved ATP-binding hinge regions of various oncogenic kinases. This application note synthesizes recent breakthroughs in utilizing this scaffold to target critical cancer pathways, specifically Apoptosis Signal-Regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), providing researchers with comprehensive data, mechanistic insights, and field-proven protocols.

Primary Oncological Targets & Mechanistic Pathways

Targeting the MAPK Cascade via ASK1 Inhibition

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a mitogen-activated protein kinase kinase kinase (MAP3K) that acts as a pivotal switch in stress-responsive signaling. Overactive MAPK pathways are heavily implicated in tumor survival, proliferation, and drug resistance. Recent 2025 studies have demonstrated that novel pyridin-2-yl ureas can inhibit ASK1 with low-nanomolar potency, comparable to the clinical candidate Selonsertib . The introduction of a non-aromatic ring to the urea moiety has been shown to significantly enhance binding site selectivity.

ASK1_Pathway Stress Oxidative Stress / ROS ASK1 ASK1 (MAP3K) Stress->ASK1 MAP2K MKK4/7 & MKK3/6 (MAP2Ks) ASK1->MAP2K Inhibitor Pyridin-2-yl Urea (ASK1 Inhibitor) Inhibitor->ASK1 Inhibits MAPK JNK & p38 (MAPKs) MAP2K->MAPK Apoptosis Apoptosis / Cell Death MAPK->Apoptosis

Fig 1: ASK1/MAPK signaling cascade and the inhibitory intervention by pyridin-2-yl ureas.

Targeting Angiogenesis via VEGFR-2 Inhibition

Angiogenesis is the lifeblood of solid tumors. The pyridine-urea motif is a hallmark of multikinase inhibitors (e.g., Sorafenib). By binding to the DFG-out conformation of VEGFR-2, these compounds lock the kinase in an inactive state, starving the tumor of its vascular supply. Hybridization strategies combining pyridine and urea scaffolds have yielded novel agents with submicromolar efficacy against breast and colon cancer cell lines .

Quantitative Efficacy Profiling

The following table summarizes the quantitative efficacy of recently developed pyridin-2-yl urea derivatives against specific isolated kinases and whole-cell cancer models.

Compound IDPrimary Target / Cell LineEfficacy (IC₅₀ / GI₅₀)Reference
Compound 2 ASK1 Kinase (Isolated)1.55 ± 0.27 nM
Compound 6 ASK1 Kinase (Isolated)2.92 ± 0.28 nM
Compound 8a MCF7 (Breast Cancer)0.06 ± 0.014 µM
Compound 8h HCT116 (Colon Cancer)0.33 ± 0.042 µM
Benzimidazole-Urea VEGFR-2 / TIE-2< 10.0 nM

Experimental Protocols & Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Environmentally Friendly Synthesis of Pyridin-2-yl Ureas

Causality Focus: Traditional urea synthesis relies on highly toxic, moisture-sensitive isocyanates that frequently result in symmetric urea byproducts. This protocol utilizes phenyl chloroformate as an activator. This generates a stable carbamate intermediate, allowing for controlled, stepwise amine addition, drastically improving yield, bench safety, and reaction reproducibility .

Synthesis_Workflow A 2-Aminopyridine C Carbamate Intermediate A->C B Phenyl Chloroformate B->C D Amine + DIPEA C->D E Pyridin-2-yl Urea D->E F Biphasic Extraction E->F

Fig 2: Stepwise synthesis workflow of pyridin-2-yl ureas via a stable carbamate intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the starting 2-aminopyridine derivative (1.0 eq) in anhydrous dichloromethane (DCM). Dropwise add phenyl chloroformate (1.0 eq) at 0°C under inert atmosphere. Stir overnight at room temperature.

  • Validation Check: Monitor via TLC. The complete disappearance of the 2-aminopyridine spot validates the complete formation of the carbamate intermediate.

  • Amine Addition: Add the desired secondary/primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. Stir for 4–6 hours.

  • Purification: Quench with water. Perform a biphasic extraction using a CHCl₃/H₂O mixture.

    • Application Scientist Note: Ensure the aqueous phase is slightly basic (pH ~8) using NaHCO₃. This prevents the protonation of the pyridine nitrogen, which would otherwise drag your target product into the aqueous waste layer.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality Focus: Unlike radiometric assays, the ADP-Glo assay measures the universal kinase byproduct (ADP). This creates a self-validating system where the luminescence signal is directly proportional to kinase activity, eliminating false positives caused by auto-fluorescent compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Pre-incubation: In a 384-well plate, mix 2 µL of the purified kinase (e.g., ASK1) with 1 µL of the synthesized pyridin-2-yl urea (titrated from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow for equilibrium binding.

    • Validation Check: Include wells with a known clinical inhibitor (e.g., Selonsertib) as a positive control, and DMSO-only wells as a negative control to establish the assay's Z'-factor.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

Protocol C: Phenotypic Cell Viability Screening (MTT Assay)

To confirm that the biochemical kinase inhibition translates to actual anti-cancer efficacy, compounds must undergo phenotypic screening .

Assay_Workflow Compound Synthesized Compound Kinase In Vitro Kinase Assay (ADP-Glo) Compound->Kinase Target Validation Cell Cell Viability Assay (MTT Screen) Compound->Cell Phenotypic Screen Hit Hit Identification (IC50 / GI50) Kinase->Hit Cell->Hit

Fig 3: Logical workflow for validating pyridin-2-yl urea efficacy via orthogonal screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in 5% CO₂.

    • Application Scientist Note: Fill the outermost perimeter wells of the 96-well plate with sterile PBS instead of cells. This mitigates the "edge effect" caused by evaporation, ensuring your quantitative data is highly reliable.

  • Treatment: Treat cells with varying concentrations of the pyridin-2-yl urea compounds (0.01 µM to 100 µM) for 48–72 hours. Use 0.1% DMSO as the vehicle control (representing 100% viability).

  • Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm to calculate the GI₅₀.

References

  • Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: International Journal of Molecular Sciences (2025) URL: [Link]

  • Title: Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights Source: Pharmaceuticals (2023) URL: [Link]

  • Title: Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors Source: Journal of Medicinal Chemistry (2007) URL: [Link]

  • Title: Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives Source: Turkish Journal of Pharmaceutical Sciences (2018) URL: [Link]

"synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of N,N-Dialkyl-N′-(pyridin-2-yl)-ureas

Scientific Rationale & Introduction

N,N-Dialkyl-N′-(pyridin-2-yl)-ureas are highly valued pharmacophores and versatile synthetic intermediates. They act as critical building blocks in the development of kinase inhibitors (such as ASK1 inhibitors) and frequently serve as "masked isocyanates" for the downstream synthesis of complex fused heterocycles [1].

Historically, synthesizing these ureas via the direct reaction of 2-aminopyridines with dialkylcarbamoyl chlorides or phosgene has been plagued by poor yields and regioselectivity issues. The core problem lies in the dual nucleophilicity of the 2-aminopyridine system: the endocyclic pyridine nitrogen often competes with the exocyclic amine, leading to mixtures of acylated products unless harsh, irreversible deprotonation (e.g., using NaH) is employed.

To bypass these thermodynamic bottlenecks, modern synthetic chemistry relies on two superior, regioselective pathways:

  • The Carbamate-Mediated Approach: Utilizing phenyl chloroformate to create a highly stable, yet reactive, intermediate [2].

  • The Green C-H Functionalization Approach: Bypassing 2-aminopyridine entirely by reacting pyridine N-oxides with dialkylcyanamides [3].

Mechanistic Pathways

Understanding the causality behind reagent selection is critical for troubleshooting and scaling these reactions.

Pathway A: Why Phenyl Chloroformate? Instead of using highly toxic triphosgene or unreactive dialkylcarbamoyl chlorides, phenyl chloroformate selectively reacts with the exocyclic amine of 2-aminopyridine under mild basic conditions. This initiates an in situ pyridinolysis followed by an intramolecular rearrangement to form phenyl pyridin-2-ylcarbamate hydrochloride . This intermediate is stable enough to prevent over-reaction but highly susceptible to nucleophilic attack by dialkylamines. The phenoxy group acts as an excellent leaving group, driving the ammonolysis to completion and allowing for a column-free purification (the phenol byproduct is simply washed away with aqueous base).

Pathway B: Why Pyridine N-Oxides? An atom-economical alternative leverages the enhanced C2-electrophilicity of pyridine N-oxides. Under acid catalysis, dialkylcyanamides are protonated, rendering them highly reactive. The oxygen of the pyridine N-oxide attacks the cyanamide carbon, triggering a sigmatropic rearrangement and subsequent rearomatization. This directly installs the N,N-dialkylurea moiety at the C2 position without generating halogenated waste.

G A1 2-Aminopyridine A2 Phenyl Chloroformate A1->A2 Pyridinolysis A3 Phenyl Pyridin-2-ylcarbamate A2->A3 Rearrangement A4 Dialkylamine A3->A4 Aminolysis Product N,N-Dialkyl-N'-(pyridin-2-yl)-urea A4->Product B1 Pyridine N-oxide B2 Dialkylcyanamide (Acid) B1->B2 Activation B2->Product C-H Functionalization

Divergent synthetic pathways for N,N-dialkyl-N'-(pyridin-2-yl)-ureas.

Comparative Analysis of Synthetic Routes

To assist in route scouting, the quantitative and operational metrics of both pathways are summarized below:

MetricPathway A: Carbamate-Mediated [2]Pathway B: C-H Functionalization [3]
Primary Reagents 2-Aminopyridine, Phenyl chloroformate, DialkylaminePyridine N-oxide, Dialkylcyanamide
Catalyst / Promoter Pyridine (Base)Methanesulfonic Acid (Acid)
Typical Yields 85% – 98%63% – 92%
Reaction Temperature 0 °C to Room Temperature80 °C – 100 °C
Atom Economy Moderate (Generates phenol byproduct)High (Addition-rearrangement reaction)
Purification Simple aqueous wash (Column-free)Column chromatography often required
Functional Group Tolerance Excellent (Tolerates sensitive rings)Good (May affect highly acid-sensitive groups)

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to guarantee experimental integrity before proceeding to subsequent steps.

Protocol 1: Metal- and Column-Free Synthesis via Carbamate Intermediate

Ideal for scaling up and incorporating complex cyclic secondary amines.

Step 1: Intermediate Formation

  • Dissolve 2-aminopyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Add anhydrous pyridine (11.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add phenyl chloroformate (10.5 mmol) over 15 minutes. The reaction is highly exothermic; maintaining 0 °C prevents the formation of symmetrical urea byproducts.

  • Stir at room temperature for 2 hours.

Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting 2-aminopyridine (strong UV active, Rf​≈0.1 ) must be completely consumed, replaced by the intermediate phenyl carbamate ( Rf​≈0.6 ). Do not proceed to Step 2 if starting material remains, as unreacted 2-aminopyridine will contaminate the final product and is notoriously difficult to separate.

Step 2: Ammonolysis 5. Once intermediate formation is confirmed, add the desired dialkylamine (12.0 mmol) directly to the reaction flask at room temperature. 6. Stir for an additional 4–6 hours until gas evolution (if using amine hydrochlorides with auxiliary base) ceases and TLC indicates complete conversion of the carbamate.

Step 3: Column-Free Workup 7. Dilute the mixture with additional DCM (20 mL) and wash sequentially with 1M NaOH (3 × 20 mL) to remove the phenol byproduct. 8. Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the analytically pure N,N-dialkyl-N′-(pyridin-2-yl)-urea.

Protocol 2: Solvent- and Halide-Free C-H Functionalization

Ideal for green chemistry initiatives and rapid library generation.

Step 1: Reaction Setup

  • In a heavy-walled reaction tube, combine the pyridine N-oxide (5.0 mmol) and the dialkylcyanamide (7.5 mmol).

  • Add a catalytic amount of methanesulfonic acid (0.5 mmol, 10 mol%). The acid is crucial for protonating the cyanamide, increasing its electrophilicity to trigger the initial oxygen attack.

Step 2: Thermal Rearrangement 3. Seal the tube and heat the neat mixture to 90 °C for 12 hours. The mixture will transition from a heterogeneous suspension to a homogenous, dark solution as the sigmatropic rearrangement occurs.

Validation Checkpoint 2: Monitor the consumption of the pyridine N-oxide via LC-MS. TLC is often misleading here due to the high polarity and streaking of both the N-oxide and the cyanamide. The appearance of the molecular ion [M+H]+ corresponding to the target urea confirms successful functionalization.

Step 3: Purification 4. Cool the mixture to room temperature, dilute with EtOAc (30 mL), and quench with saturated aqueous NaHCO3​ (15 mL). 5. Extract the aqueous layer with EtOAc (2 × 15 mL), combine the organic layers, dry over MgSO4​ , and concentrate. 6. Purify via flash column chromatography (typically utilizing a gradient of DCM to 5% MeOH in DCM) to isolate the pure urea.

References

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

  • The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study Source: Organic Chemistry Frontiers (RSC Publishing), 2021. URL:[Link]

  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides Source: Green Chemistry (RSC Publishing), 2016. URL:[Link]

Application Notes and Protocols for the Antimicrobial Investigation of N-(pyridin-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyridine-urea motif is a recognized pharmacophore with a diverse range of biological activities. This document provides a comprehensive guide for the investigation of N-(pyridin-2-ylmethyl)urea as a potential antimicrobial agent. It outlines detailed protocols for the synthesis, characterization, and evaluation of its antimicrobial efficacy through established in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and cytotoxicity assessment. The causality behind experimental choices is explained to ensure a thorough understanding and robust, self-validating results.

Introduction: The Potential of Pyridine-Urea Scaffolds in Antimicrobial Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets[1]. Similarly, the urea functional group is a key structural element in many biologically active compounds, acting as a rigid hydrogen bond donor[2][3]. The combination of these two moieties in N-(pyridin-2-ylmethyl)urea presents a promising starting point for the development of novel antimicrobial agents. While extensive data exists for various derivatives, the foundational compound, N-(pyridin-2-ylmethyl)urea, serves as a crucial template for structure-activity relationship (SAR) studies. Research into related urea derivatives has shown significant activity against various pathogens, including multidrug-resistant strains like Acinetobacter baumannii and MRSA, highlighting the potential of this chemical class[2][4].

This guide provides the necessary protocols to systematically evaluate the antimicrobial properties of N-(pyridin-2-ylmethyl)urea and its analogues, from initial synthesis to detailed characterization of its biological activity.

Synthesis and Characterization of N-(pyridin-2-ylmethyl)urea

A reliable synthesis and thorough characterization are the cornerstones of any new drug discovery program. The following protocol describes a common method for the synthesis of N-substituted ureas.

Synthesis Protocol

A practical method for synthesizing N-(pyridin-2-ylmethyl)urea involves the reaction of 2-(aminomethyl)pyridine with an isocyanate precursor. A metal- and column-free one-pot synthesis approach has been developed for similar pyridin-2-yl ureas, offering an efficient and scalable route[5].

Materials:

  • 2-(aminomethyl)pyridine

  • Potassium isocyanate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-(aminomethyl)pyridine hydrochloride: Dissolve 2-(aminomethyl)pyridine in a minimal amount of a suitable solvent and slowly add an equimolar amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected by filtration.

  • Reaction with Potassium Isocyanate: In a round-bottom flask, dissolve the 2-(aminomethyl)pyridine hydrochloride in water. To this solution, add a slight molar excess of potassium isocyanate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Physicochemical Characterization

The identity and purity of the synthesized N-(pyridin-2-ylmethyl)urea should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the urea and N-H bonds.

Core Antimicrobial Evaluation Protocols

A tiered approach is recommended for evaluating the antimicrobial potential of a new compound. This typically begins with determining the minimum concentration required to inhibit microbial growth (MIC), followed by an assessment of its killing kinetics and its effect on mammalian cells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[6]. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Protocol: Broth Microdilution Assay

Materials:

  • N-(pyridin-2-ylmethyl)urea stock solution (e.g., in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a working solution of N-(pyridin-2-ylmethyl)urea in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate wells 1-11 with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of N-(pyridin-2-ylmethyl)urea at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of N-(pyridin-2-ylmethyl)urea in Plate D Inoculate Microtiter Plate A->D B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to Final Inoculum Density B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Growth or Read Absorbance E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for the MIC assay.

Hypothetical MIC Data for N-(pyridin-2-ylmethyl)urea Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)A. baumannii (µg/mL)C. albicans (µg/mL)
N-(pyridin-2-ylmethyl)urea>64>6432>64
Derivative A1632864
Derivative B8>644>64
Vancomycin1---
Colistin-0.250.5-
Fluconazole---8
Note: This data is illustrative and based on findings for related urea compounds[2].
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time and can help differentiate between bactericidal and bacteriostatic activity[8].

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent. At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (Colony Forming Units, CFU/mL).

Protocol: Time-Kill Assay

Materials:

  • N-(pyridin-2-ylmethyl)urea

  • Mid-log phase culture of the test organism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Prepare flasks containing CAMHB with N-(pyridin-2-ylmethyl)urea at concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound. Inoculate each flask with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates containing 30-300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot log₁₀ CFU/mL versus time.

Workflow for Time-Kill Assay

TimeKill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Flasks A->C B Prepare Flasks with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate in Shaking Incubator C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions and Plate on Agar E->F G Incubate and Count Colonies F->G H Calculate CFU/mL and Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill assay.

Interpretation of Results:

  • Bactericidal activity: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining stable or slightly reduced.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to determine its therapeutic window. The MTT assay is a common colorimetric method to evaluate cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • N-(pyridin-2-ylmethyl)urea

  • MTT solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of N-(pyridin-2-ylmethyl)urea in the cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Expose Cells to Serial Dilutions of Compound for 24-48h B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate % Cell Viability and Determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of N-(pyridin-2-ylmethyl)urea. By systematically determining its MIC, time-kill kinetics, and cytotoxicity, researchers can gain valuable insights into its potential as a lead compound for further development. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and the synthesis and evaluation of analogues to establish a comprehensive structure-activity relationship. The pyridine-urea scaffold remains a promising area for the discovery of new and effective antimicrobial agents.

References

  • Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. [Link]

  • Firdous, S., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega, 10(2), 2635-2649. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Vitaku, E., et al. (2014). Pyridine-containing compounds with antimicrobial and antiviral activity. Future Medicinal Chemistry, 6(10), 1165-1191. [Link]

  • Journal of Chemical Research. (2023). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. [Link]

  • Scholars Research Library. (2016). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [Link]

  • MDPI. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • National Center for Biotechnology Information. (2012). N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. [Link]

  • Royal Society of Chemistry. (2019). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. [Link]

  • ResearchGate. (2023). Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation. [Link]

  • Frontiers. (2025). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. [Link]

  • BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • ASM Journals. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. [Link]

  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Emery Pharma. (2013). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. [Link]

  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. [Link]

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • myadlm.org. (2017). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

Sources

Application Note: Development and Validation of Pyridin-2-yl Ureas as Glucokinase Activators

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

Glucokinase (GK), a hexokinase isozyme expressed predominantly in pancreatic β -cells and hepatocytes, plays a central role in whole-body glucose homeostasis. Unlike other hexokinases, GK possesses a low affinity for glucose ( S0.5​ ~ 8 mM) and exhibits positive cooperativity, allowing it to function as a physiological glucose sensor. In the pancreas, it controls glucose-stimulated insulin secretion; in the liver, it regulates glycogen synthesis and hepatic glucose output.

In the context of Type 2 Diabetes Mellitus (T2DM), enhancing GK activity is a highly validated therapeutic strategy. Glucokinase Activators (GKAs) are small molecules that bind to an allosteric site on the enzyme. This binding stabilizes the active conformation of GK, effectively lowering the S0.5​ for glucose (increasing affinity) and elevating the maximum reaction velocity ( Vmax​ ) ().

GK_Pathway GKA Pyridin-2-yl Urea (Allosteric Activator) GK_act Glucokinase (High Affinity State) GKA->GK_act Binds Allosteric Site GK_inact Glucokinase (Low Affinity State) GK_inact->GK_act Conformational Shift G6P Glucose-6-Phosphate (G6P) GK_act->G6P Phosphorylation (Increased Vmax) Gluc Glucose + ATP Gluc->GK_act Substrate Binding Liver Hepatic Glycogen Synthesis G6P->Liver Liver Pathway Pancreas Insulin Secretion (β-cells) G6P->Pancreas Pancreatic Pathway

Allosteric activation of Glucokinase by Pyridin-2-yl ureas and downstream metabolic effects.

Structural Optimization: Overcoming Physicochemical Liabilities

Early generations of GKAs, such as the triaryl compound AM-2394, demonstrated potent in vitro activity (EC50 ~ 60 nM) but suffered from poor physicochemical properties. The highly aromatic nature of these molecules resulted in high melting points, poor thermodynamic aqueous solubility, and high plasma protein binding, which severely limited their in vivo free-drug exposure.

To circumvent these liabilities, drug development professionals shifted toward 5-alkyl-pyridin-2-yl ureas . By replacing the rigid, planar aryl substituents at the C5 position of the pyridine ring with sp3 -rich alkyl or ether groups, researchers successfully disrupted the crystal lattice energy of the molecules. This structural modification dramatically lowered the LogP, improved aqueous solubility, and minimized the potency shift observed in the presence of Human Serum Albumin (HSA), all while maintaining the critical hydrogen-bond donor/acceptor network required for allosteric GK binding ().

Quantitative SAR & Pharmacokinetic Summary
Compound SeriesC5 SubstituentLogP (Est.)Aqueous Solubility S0.5​ ShiftPotency Shift (4% HSA)In Vivo Efficacy (OGTT)
Triaryl (e.g., AM-2394) Aryl / Heteroaryl> 4.0< 10 µM~10-fold> 5-foldHigh (Limited by PK)
5-Alkyl-2-urea Small Alkyl / Ether< 3.0> 100 µM~10-fold1 to 3-foldRobust (Improved PK)

Experimental Protocols

The following self-validating protocols outline the synthesis, in vitro screening, and in vivo validation of 5-alkyl-pyridin-2-yl urea GKAs.

Workflow Syn 1. Chemical Synthesis (Carbamate Intermediate -> Suzuki Coupling) Assay 2. In Vitro Enzymatic Assay (G6PDH Coupled Readout at 340 nm) Syn->Assay HSA 3. Protein Binding Validation (4% HSA Shift Assay) Assay->HSA PK 4. Pharmacokinetic Profiling (Solubility & Clearance) HSA->PK InVivo 5. In Vivo Efficacy (OGTT in ob/ob Mice) PK->InVivo

Preclinical development and validation workflow for novel Glucokinase Activators.

Synthesis of 5-Alkyl-Pyridin-2-yl Ureas

Causality & Rationale: Direct urea formation using methyl isocyanate is hazardous and scales poorly. Utilizing a phenyl carbamate intermediate provides a stable, safe, and highly reactive electrophile for amine coupling. Subsequent Suzuki-Miyaura coupling allows modular introduction of the solubility-enhancing C5-alkyl groups.

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise, add phenyl chloroformate (1.1 eq). Stir for 2 hours. Validation: TLC should show complete consumption of the starting amine.

  • Urea Formation: Isolate the phenyl carbamate intermediate. Dissolve in tetrahydrofuran (THF) and add a solution of methylamine (2.0 M in THF, 3.0 eq). Stir at room temperature until complete conversion to 1-(5-bromo-pyridin-2-yl)-3-methylurea is achieved.

  • Suzuki-Miyaura Coupling: Combine the bromo-urea (1.0 eq), an alkyl-boronic ester (e.g., 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed 1,4-dioxane/water mixture. Heat at 90°C for 4 hours.

  • Hydrogenation: Filter the mixture through Celite, concentrate, and dissolve the resulting alkene in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours to yield the fully saturated 5-alkyl-pyridin-2-yl urea.

  • System Validation: Confirm the final product demonstrates >95% purity via HPLC (254 nm) and the expected isotopic distribution for the [M+H]+ ion via LC-MS to validate structural integrity.

In Vitro Glucokinase Enzymatic Coupled Assay

Causality & Rationale: Glucokinase activity does not produce a directly measurable optical signal. By coupling the generation of glucose-6-phosphate (G6P) to the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH), NAD+ is stoichiometrically reduced to NADH . NADH absorbs strongly at 340 nm, providing a continuous, real-time kinetic readout. The addition of 4% HSA is critical to unmask compounds with high protein-binding liabilities.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , and 1 mM DTT.

  • Reagent Master Mix: Supplement the buffer with 1 mM ATP, 1 mM NAD+ , and excess G6PDH (2 U/mL).

  • Compound Plating: Serially dilute the GKA compounds in DMSO. Transfer to a 384-well UV-transparent microplate (final DMSO concentration 1%). For protein binding assessment, prepare a parallel plate containing 4% HSA in the buffer.

  • Enzyme Addition: Add recombinant human Glucokinase (final concentration 20 nM) to the wells. Incubate for 15 minutes at room temperature to allow allosteric equilibration.

  • Reaction Initiation: Initiate the reaction by adding D-Glucose (titrated across a gradient from 0.5 mM to 100 mM).

  • Kinetic Readout: Monitor absorbance at 340 nm for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • System Validation & Analysis: Fit the velocity data to the Hill equation using non-linear regression to extract S0.5​ and Vmax​ .

    • Self-Validation Check: The vehicle control (1% DMSO) must yield a baseline S0.5​ of ~8 mM and a Hill coefficient ( nH​ ) of ~1.7. A reference standard (e.g., AM-2394) must demonstrate a leftward shift in S0.5​ (to ~0.8 mM), confirming assay sensitivity.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Causality & Rationale: The ob/ob mouse model is leptin-deficient, resulting in severe obesity and insulin resistance, making it an ideal translational model for T2DM. Fasting the mice prior to the challenge stabilizes baseline glucose, ensuring the drug's mechanism (glucose-dependent insulin secretion and hepatic processing) is accurately isolated.

Step-by-Step Procedure:

  • Acclimation & Fasting: Fast male ob/ob mice (8-10 weeks old) for 6 hours prior to the study. Provide water ad libitum.

  • Dosing: Administer the 5-alkyl-pyridin-2-yl urea GKA (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage (PO) 30 minutes prior to the glucose challenge.

  • Glucose Challenge: Administer a glucose bolus (2 g/kg) via oral gavage.

  • Sampling: Collect tail vein blood samples at t=−30 (pre-dose), 0 (pre-challenge), 15, 30, 60, and 120 minutes post-challenge. Measure blood glucose using a calibrated handheld glucometer.

  • System Validation: The vehicle-treated diabetic cohort must exhibit a peak blood glucose excursion significantly higher than historical normoglycemic controls at 30 minutes post-challenge. Calculate the Area Under the Curve (AUC) for glucose excursion. A successful GKA will demonstrate a statistically significant ( p<0.05 ) reduction in AUC0−120​ compared to the vehicle cohort.

References

  • Title: Discovery of 2-pyridylureas as glucokinase activators Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Troubleshooting & Optimization

"improving the yield of N-(pyridin-2-ylmethyl)urea synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(pyridin-2-ylmethyl)urea. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, purification challenges, or side-reaction issues during the preparation of this highly versatile bidentate ligand and ionic liquid precursor.

Below, you will find a mechanistic workflow, an in-depth troubleshooting Q&A, comparative quantitative data, and a self-validating experimental protocol.

Mechanistic Pathway & Workflow

To successfully optimize this synthesis, one must first understand the competing reaction pathways. The most scalable route utilizes a modified Wöhler synthesis, reacting 2-picolylamine with an alkali metal cyanate.

Pathway Amine 2-Picolylamine (Nucleophile) Product N-(pyridin-2-ylmethyl)urea (Target Yield >80%) Amine->Product Nucleophilic Addition to HNCO Cyanate Potassium Cyanate (KOCN) HNCO Cyanic Acid (HNCO) Reactive Intermediate Cyanate->HNCO Protonation Acid Acetic Acid (pH 5.0 - 6.0) Acid->HNCO Buffer Control HNCO->Product Polymer Cyanuric Acid (Polymerization) HNCO->Polymer pH < 4.0 (Too Acidic) Dimer Bis-urea Dimer (Side Product) Product->Dimer Excess Amine + High Heat

Reaction pathway for N-(pyridin-2-ylmethyl)urea synthesis, highlighting critical side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<40%) when using the potassium cyanate (KOCN) and hydrochloric acid (HCl) method? Causality: The primary issue is competitive protonation. 2-Picolylamine contains two basic nitrogen atoms: the primary aliphatic amine and the pyridine nitrogen. If strong acids like HCl are used without strict stoichiometric control, the pyridine nitrogen becomes protonated, drawing electron density away from the molecule and drastically altering its solubility. Furthermore, highly acidic conditions (pH < 4.0) promote the rapid, irreversible polymerization of the intermediate cyanic acid (HNCO) into unreactive cyanuric acid [1]. Solution: Switch from HCl to glacial acetic acid. Acetic acid acts as a natural buffer, maintaining the reaction pH between 5.0 and 6.0. This pH is acidic enough to generate HNCO from KOCN in situ, but mild enough to keep the primary amine nucleophilic and prevent cyanic acid polymerization.

Q2: I am seeing a significant amount of N,N'-bis(pyridin-2-ylmethyl)urea byproduct. How do I minimize this dimerization? Causality: The formation of the symmetric bis-urea dimer occurs when the newly synthesized mono-urea product reacts with unreacted 2-picolylamine. This secondary nucleophilic attack is highly temperature-dependent and is exacerbated if the amine is in stoichiometric excess relative to the available cyanic acid. Solution: Invert your addition sequence and use a stoichiometric excess of KOCN (1.5 to 2.0 equivalents). Dissolve the KOCN in water and slowly add the 2-picolylamine/acetic acid mixture dropwise. Keep the internal temperature strictly between 35 °C and 45 °C.

Q3: Product isolation from the aqueous reaction mixture is difficult due to high water solubility. What is the best extraction protocol? Causality: N-(pyridin-2-ylmethyl)urea is highly polar and forms strong hydrogen bonds with water. Standard liquid-liquid extraction with organic solvents like ethyl acetate or dichloromethane is highly inefficient and leads to massive product loss in the aqueous layer. Solution: Abandon liquid-liquid extraction. Instead, utilize a solvent-evaporation and hot-trituration strategy. Evaporate the aqueous solvent completely under reduced pressure to yield a crude solid mass (containing the product and inorganic salts). Suspend this solid in boiling absolute ethanol. The organic urea product is highly soluble in hot short-chain alcohols, while the inorganic salts remain insoluble and can be filtered off.

Q4: Can I use direct condensation with urea instead of potassium cyanate for a greener, solvent-free synthesis? Causality: Yes, direct condensation of 2-picolylamine with urea is possible. However, it requires high temperatures (130–150 °C) to generate the reactive isocyanic acid intermediate via the thermal decomposition of urea [2]. This high heat often leads to thermal degradation of the amine and lower overall yields. Solution: If you must use this route, employ a continuous argon sweep through the reaction vessel to remove the evolved ammonia gas. According to Le Chatelier's principle, continuously removing the ammonia byproduct drives the equilibrium forward, improving the yield from ~40% to ~60%.

Quantitative Data: Comparison of Synthetic Routes

Synthesis RouteReagents RequiredOperating TempTypical YieldProsCons
Buffered Wöhler 2-Picolylamine, KOCN, AcOH, H₂O35–45 °C75–85%Scalable, cheap reagents, mild conditions.Requires complete water evaporation for high-yield isolation.
Isocyanate Coupling 2-Picolylamine, TMS-NCO0–25 °C85–95%Extremely clean reaction, near-quantitative[3].TMS-NCO is expensive and highly moisture-sensitive.
Direct Urea Melt 2-Picolylamine, Urea130–150 °C40–60%Solvent-free, green chemistry approach.High temperatures cause partial amine degradation; releases NH₃ gas.

Self-Validating Experimental Protocol: Buffered Wöhler Synthesis

This protocol utilizes built-in validation checks to ensure causality and prevent downstream failures.

Step 1: Preparation of the Amine Buffer System

  • Add 2-picolylamine (10.0 mmol, 1.08 g) to a 100 mL round-bottom flask.

  • Add 20 mL of distilled water and begin magnetic stirring.

  • Slowly add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 5.5.

  • Self-Validation Check: The solution must remain clear. If the pH drops below 4.5, back-titrate immediately with dilute NaOH (1M) to prevent over-protonation of the pyridine ring.

Step 2: Cyanate Addition

  • In a separate vial, dissolve potassium cyanate (KOCN, 15.0 mmol, 1.22 g, 1.5 eq) in 10 mL of distilled water.

  • Place the amine flask in a water bath maintained at 40 °C.

  • Add the KOCN solution dropwise over 30 minutes using an addition funnel.

  • Self-Validation Check: Monitor the internal temperature. A mild exotherm indicates the successful generation of cyanic acid and subsequent nucleophilic attack.

Step 3: Reaction Monitoring

  • Stir the mixture at 40 °C for 4 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Spot the reaction mixture alongside a pure 2-picolylamine standard. Stain the plate with ninhydrin and heat. The reaction is complete when the primary amine spot (which turns deep purple with ninhydrin) completely disappears.

Step 4: Isolation via Solvent Evaporation

  • Transfer the mixture to a rotary evaporator.

  • Remove all water under reduced pressure (bath temperature 50 °C) to yield a white/yellowish crude solid.

  • Self-Validation Check: The solid must be completely dry and brittle. Residual water will dissolve inorganic salts in the next step, ruining the purity of the final product.

Step 5: Trituration and Crystallization

  • Suspend the crude solid in 30 mL of boiling absolute ethanol. Stir vigorously for 5 minutes.

  • Filter the suspension while hot to remove insoluble inorganic salts (e.g., potassium acetate).

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of N-(pyridin-2-ylmethyl)urea.

  • Filter the white crystals, wash with 5 mL of ice-cold ethanol, and dry under high vacuum.

References

  • Mechanism of a Chemical Classic: Quantum Chemical Investigation of the Autocatalyzed Reaction of the Serendipitous Wöhler Synthesis of Urea Source: ResearchGate / Journal of Physical Chemistry A URL:[Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines Source: National Center for Biotechnology Information (PMC) / Beilstein Journal of Organic Chemistry URL:[Link]

  • Design and Synthesis of Pyridinium Chiral Ionic Liquids Tethered to a Urea Functionality Source: Scilit / The Journal of Organic Chemistry URL:[Link]

Sources

"troubleshooting unexpected side reactions in urea synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating yield drops and complex impurity profiles during urea pharmacophore synthesis.

Urea synthesis is deceptively simple on paper: couple two amines using a carbonyl source. However, the transient intermediates involved—such as isocyanates and carbamoyl imidazoles—are highly susceptible to competing kinetic pathways. To achieve high-yielding, pure unsymmetrical ureas, we must move beyond blindly following recipes and understand the mechanistic causality dictating these side reactions.

Below is our comprehensive troubleshooting guide, designed to help you diagnose, understand, and eliminate unexpected side reactions in your workflows.

Reaction Landscape: Pathways and Pitfalls

Before troubleshooting, we must map the kinetic landscape of urea synthesis. The diagram below illustrates how your activated intermediate is the critical nexus where the reaction either proceeds to your target or diverges into common side products.

UreaSynthesis Amine1 Primary Amine (R1-NH2) Intermediate Activated Intermediate (Isocyanate / Carbamoyl Imidazole) Amine1->Intermediate Activation Step Coupling Coupling Agent (e.g., CDI, Triphosgene) Coupling->Intermediate Activation Step Target Unsymmetrical Urea (Target Product) Intermediate->Target + Amine 2 SymUrea Symmetrical Urea (Side Product) Intermediate->SymUrea + Excess Amine 1 Water H2O (Moisture) Intermediate->Water Hydrolysis Amine2 Secondary Amine (R2-NH2) Biuret Biuret Derivative (Side Product) Target->Biuret + Excess Intermediate (High Heat) Water->SymUrea Decarboxylation & Dimerization

Reaction pathways in urea synthesis highlighting target formation and common side reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to synthesize an unsymmetrical urea using 1,1′-Carbonyldiimidazole (CDI) or triphosgene, but my major isolated product is the symmetrical urea of my starting amine. Why is this happening? Mechanistic Cause: Symmetrical urea formation in unsymmetrical syntheses stems from two primary kinetic failures: local stoichiometry imbalances and moisture contamination[1].

  • Order of Addition: If you add your coupling agent (CDI/triphosgene) to a solution of your first amine, the amine is in massive stoichiometric excess relative to the coupling agent at the moment of addition. The first molecules of the activated intermediate (isocyanate or carbamoyl imidazole) will immediately be attacked by the abundant unreacted amine, forming the symmetrical urea[2][3].

  • Moisture (Hydrolysis): If water is present, it attacks the isocyanate intermediate to form an unstable carbamic acid. This rapidly decarboxylates (releasing CO₂) to regenerate the primary amine. This newly formed amine is a potent nucleophile that attacks another unreacted isocyanate molecule, generating a symmetrical urea[4][5].

Mitigation: Always add your first amine dropwise to a solution containing an excess of the coupling agent at 0 °C. This ensures the coupling agent is always in local excess, trapping the amine as the intermediate. Furthermore, rigorous anhydrous techniques are non-negotiable.

Q2: Upon scaling up my reaction, I noticed a new impurity that LC-MS identifies as having a mass corresponding to the addition of a second isocyanate. What is this? Mechanistic Cause: You are observing the formation of a biuret [6][7]. While the nitrogen atoms in a urea product are resonance-stabilized and less nucleophilic than free amines, they are not completely inert. At elevated temperatures (typically >80 °C) or in the presence of excess isocyanate, the urea nitrogen can act as a nucleophile and attack a second molecule of the activated intermediate, forming a biuret[5]. This is a classic thermal runaway issue during scale-up where heat dissipation is poor. Mitigation: Maintain reaction temperatures below 50 °C and strictly control the stoichiometry of your coupling agent to a 1:1 ratio with your limiting amine.

Q3: My starting material is an amino-alcohol (e.g., tyramine). I want the urea, but I'm getting significant amounts of O-acylation (carbamate formation). How do I control chemoselectivity? Mechanistic Cause: While aliphatic amines are significantly more nucleophilic than hydroxyl groups, the electrophilicity of isocyanates and CDI-activated intermediates is high enough to react with both[7]. If the reaction is run at room temperature or higher, or if an excess of the coupling agent is used, the thermodynamic drive will push the reaction toward the formation of carbamate side products (O-acylation). Mitigation: Exploit the kinetic difference by running the activation and coupling steps strictly at 0 °C. If O-acylation persists, you must transiently protect the hydroxyl group (e.g., as a TBS ether) prior to urea synthesis.

Quantitative Data Summary: Reagent Selection & Risk Mitigation

Different carbonyl sources carry different inherent risks. Use this matrix to select the appropriate reagent for your specific substrate.

Coupling AgentPrimary Side Reaction RiskMechanistic CauseOptimal Mitigation Strategy
Triphosgene Symmetrical Urea (High)Rapid isocyanate formation; highly sensitive to moisture and stoichiometry[1].Inverse addition (amine to triphosgene) at 0 °C; strictly anhydrous solvents.
CDI (1,1′-Carbonyldiimidazole) Unreacted Intermediate (Medium)Carbamoyl imidazole is less reactive than isocyanates; requires heating for unhindered amines[3].Add Amine 2 and heat to 60 °C only after Amine 1 is fully consumed.
Isocyanates (Pre-formed) Biuret Formation (Low-Med)Excess isocyanate reacts with the newly formed urea at elevated temperatures[5].Exact 1:1 stoichiometry; maintain reaction temperature < 40 °C.
Phenyl Carbamates Reversibility (Medium)Phenoxide is a good leaving group, making the urea formation reversible under basic conditions[1].Use isopropenyl carbamates instead, which irreversibly liberate acetone[1].

Self-Validating Protocol: CDI-Mediated Unsymmetrical Urea Synthesis

To guarantee trustworthiness, a protocol must have built-in validation checkpoints. This SOP utilizes CDI, which is safer than triphosgene and allows for the isolation or verification of the intermediate, preventing symmetrical urea formation[3].

Materials:

  • Amine 1 (Limiting reagent, 1.0 eq)

  • Amine 2 (Nucleophile, 1.2 eq)

  • 1,1′-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq, if using amine salts)

Step-by-Step Methodology:

  • System Preparation & Validation (Checkpoint 1):

    • Flame-dry a round-bottom flask under argon.

    • Add anhydrous DCM and CDI (1.2 eq). Cool the suspension to 0 °C.

    • Validation: Ensure DCM water content is <50 ppm (verify via Karl Fischer titration) to prevent hydrolysis.

  • Intermediate Activation:

    • Dissolve Amine 1 (1.0 eq) in a small volume of anhydrous DCM.

    • Add the Amine 1 solution dropwise (over 15-30 minutes) to the stirring CDI suspension at 0 °C.

    • Causality: Dropwise addition ensures CDI is always in excess, completely preventing Amine 1 from reacting with the newly formed carbamoyl imidazole intermediate.

  • Intermediate Validation (Checkpoint 2 - Critical):

    • Stir for 1 hour at room temperature.

    • Validation: Pull an aliquot and analyze via TLC or LC-MS. You must confirm the complete disappearance of Amine 1 and the sole presence of the carbamoyl imidazole intermediate. Do not proceed if unreacted Amine 1 remains, as adding Amine 2 now will create a complex mixture.

  • Coupling:

    • Once validated, add Amine 2 (1.2 eq) in one portion. If Amine 2 is a hydrochloride salt, add TEA (2.0 eq) simultaneously.

    • Stir at room temperature until complete (monitor by TLC, typically 2-12 hours depending on steric hindrance).

  • Workup & Purification (Checkpoint 3):

    • Quench the reaction with 1M HCl (aqueous).

    • Causality: The acidic wash protonates and removes the imidazole byproduct (released from CDI) and any excess unreacted Amine 2 into the aqueous layer, effectively self-purifying the neutral urea product in the organic layer[3].

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Urea - Wikipedia Source: Wikipedia URL:[Link]

  • Urea Formation - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Polyurea Aerogels: Synthesis, Material Properties, and Applications Source: MDPI URL:[Link]

Sources

Section 1: Mechanistic Foundations of Urea Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Handling. As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists struggling with the erratic behavior of urea derivatives—particularly sulfonylureas and nitrosoureas.

Urea derivatives are notoriously moisture-sensitive. Their degradation is not merely a physical nuisance (like caking or hygroscopicity) but a chemical liability, as water actively cleaves the molecular backbone. This guide is designed to move beyond basic handling tips, providing you with the mechanistic causality and self-validating protocols necessary to secure your formulations.

Q: Why do sulfonylurea derivatives degrade so rapidly in certain aqueous or humid environments, and what drives this mechanism?

A: The degradation of urea derivatives is primarily driven by the hydrolysis of the sulfonylurea bridge. Water acts as a nucleophile, attacking the carbonyl carbon of the urea linkage. This process is highly pH-dependent and acid-catalyzed.

When exposed to moisture in an acidic microenvironment, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks this carbon, forming a tetrahedral intermediate. The subsequent cleavage of the C-N or C-S bonds yields a sulfonamide and a triazine amine, accompanied by the release of carbon dioxide [[1]](). For example, the aqueous hydrolysis of chlorsulfuron follows pseudo-first-order kinetics, exhibiting a half-life of just 24 days at pH 5, compared to >365 days at pH 7 1.

Hydrolysis Substrate Sulfonylurea API Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H2O + H+ (Acidic pH) Water->Intermediate Catalysis Products Sulfonamide + Triazine Amine Intermediate->Products Bridge Cleavage

Mechanism of acid-catalyzed hydrolysis in sulfonylurea derivatives.

Table 1: Quantitative Hydrolytic Half-Lives of Sulfonylureas at 25°C 2

Sulfonylurea DerivativepH 5 Half-LifepH 7 Half-LifePrimary Degradation Pathway
Chlorsulfuron ~24 days>365 daysSulfonylurea bridge cleavage
Rimsulfuron 0.06 – 12 days (range pH 2-8.5)Fast degradationAcid/Basic Hydrolysis
Prosulfuron 49 – 399 days (range pH 5-7.5)Slow degradationSulfonylurea bridge cleavage

Section 2: Formulation & Manufacturing Challenges

Q: We observe API degradation during the milling and tableting phases, even though our facility is strictly humidity-controlled. What is causing this?

A: The issue likely stems from your excipients, not atmospheric humidity. Manufacturing processes like grinding, milling, or compaction induce immense mechanical stress. This stress can liberate "bound water" (water of crystallization) from excipients that appear perfectly dry at room temperature 3.

For example, when lactose hydrate is subjected to grinding, it releases its water of crystallization, which then acts as a localized solvent to hydrolyze the moisture-sensitive urea API 4. Similarly, high native moisture content in binders like polyvinylpyrrolidone (Povidone) directly enhances hydrolytic degradation during compression 4.

Table 2: Excipient Moisture Risks in Urea Formulation 4

ExcipientRisk FactorMechanism of API Interaction
Povidone (PVP) High Native MoistureDonates free water, enhancing direct hydrolysis of the urea bridge.
Lactose Hydrate Bound Water ReleaseMechanical stress (grinding/compaction) releases water of crystallization.
Microcrystalline Cellulose Surface Moisture & AcidityCarboxylic acid groups on the surface combine with water to catalyze degradation.

Section 3: Strategies for Moisture Management & Stabilization

Q: How can we formulate highly hygroscopic urea derivatives to prevent moisture uptake over the product's shelf life?

A: Crystal engineering—specifically co-crystallization or the formation of co-inclusion complexes—is an highly effective strategy. By pairing the urea API with a suitable co-former, the hydrogen-bonding sites that would normally attract atmospheric water are instead satisfied by the co-former [[3]](). In urea co-crystals, the API and co-former often interconnect through tightly bound, structurally integral water molecules or direct hydrogen bonds, which drastically reduces the compound's overall hygroscopicity 3.

Self-Validating Protocol: Co-Crystallization for Moisture Stabilization

This protocol ensures that a true co-crystal is formed (rather than a physical mixture) and validates its resistance to moisture.

  • Stoichiometric Mixing: Weigh the urea API and the selected co-former (e.g., succinic acid) in a 1:1 molar ratio inside a nitrogen-purged glovebox to prevent premature hydrolysis.

  • Liquid-Assisted Grinding (LAG): Transfer the mixture to a ball mill. Add a catalytic amount of a non-aqueous solvent (e.g., anhydrous ethanol, 0.1 mL per gram of powder) to facilitate molecular mobility without inducing hydrolysis. Mill for 30 minutes.

  • Phase Validation (PXRD): Self-Validation Step. Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The emergence of new, distinct diffraction peaks—and the disappearance of the parent API peaks—confirms the formation of a new co-crystal phase. If parent peaks remain, the milling time or solvent ratio must be adjusted.

  • Hygroscopicity Validation (DVS): Subject the confirmed co-crystal to Dynamic Vapor Sorption (DVS) from 0% to 90% Relative Humidity (RH). A successful co-crystal will show a mass increase of <0.5% at 80% RH, validating the protective efficacy of the crystal engineering.

Workflow Synthesis Glovebox Synthesis (<1 ppm H2O) Excipient Anhydrous Excipient Selection Synthesis->Excipient Formulation Dry Granulation / Direct Compression Excipient->Formulation Stress Mechanical Stress (Milling/Compaction) Formulation->Stress Validation Karl Fischer Titration (Pre & Post-Stress) Stress->Validation Validation->Formulation Feedback Loop

Self-validating workflow for formulating moisture-sensitive urea APIs.

Section 4: Laboratory Handling & Analytical Protocols

Q: What is the standard protocol for accurately quantifying and managing moisture in these compounds without triggering the very degradation we are trying to measure?

A: Standard loss-on-drying (LOD) techniques are unacceptable for urea derivatives because the heat required to drive off water will simultaneously drive thermal degradation (releasing ammonia or CO2), resulting in a falsely high moisture reading. Coulometric Karl Fischer (KF) titration is mandatory, provided it is executed with a self-validating matrix control.

Self-Validating Protocol: Coulometric Karl Fischer Titration for Urea Derivatives

Because urea derivatives can occasionally undergo side reactions with KF reagents (specifically forming acetals with methanol-based reagents), this protocol utilizes a side-reaction suppression strategy.

  • System Drift Check: Purge the KF titration vessel with dry nitrogen. Allow the instrument to run until the background moisture drift stabilizes below 5 µ g/min . Causality: This validates that the atmospheric moisture in the cell is negligible.

  • Reagent Validation: Inject exactly 1.0 µL of pure water into the cell. The instrument must read between 950–1050 µg of water. Causality: This self-validates the titer and reactivity of the iodine-generating electrode.

  • Solvent Selection: Replace standard methanol-based KF solvents with a mixture of Hydranal-Coulomat AK (specifically designed for ketones/aldehydes/reactive amines) to prevent nucleophilic side reactions between the urea nitrogen and the solvent.

  • Sample Injection & Titration: Dissolve 100 mg of the urea API in anhydrous formamide (inside a glovebox). Inject 1 mL of the solution through the septum. Titrate to the electrometric endpoint.

  • Orthogonal Validation (HPLC): Self-Validation Step. Immediately run the titrated API batch on an HPLC. If the moisture content is high (>1%), you must look for the presence of sulfonamide or triazine amine peaks. If degradation products are absent despite high moisture, it indicates the moisture is safely bound (e.g., as a stable hydrate) rather than acting as a hydrolytic agent.

Sources

Technical Support Center: Purification of Crude Pyridin-2-yl Urea Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridin-2-yl Urea purification. Pyridin-2-yl ureas are highly privileged pharmacophores frequently utilized in the design of kinase inhibitors (e.g., ASK1 inhibitors) and other targeted therapeutics[1]. However, their synthesis—typically via the reaction of 2-aminopyridines with isocyanates or phenyl carbamates—often yields crude mixtures complicated by unreacted basic starting materials, symmetric urea byproducts, and complex degradants.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target compounds.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to profile your crude mixture via LC-MS or TLC. The diagram below outlines the decision-making process based on the primary impurity present.

PurificationWorkflow Crude Crude Pyridin-2-yl Urea Assess Impurity Profiling (LC-MS / TLC) Crude->Assess UnreactedAmine Excess 2-Aminopyridine (Basic Impurity) Assess->UnreactedAmine SymUrea Symmetric Urea (Neutral, Low Solubility) Assess->SymUrea Complex Complex Degradants (Mixed Polarity) Assess->Complex Extraction Acid-Base Extraction (pH 3-4 wash) UnreactedAmine->Extraction Trituration Trituration (e.g., DCM/Hexane) SymUrea->Trituration Chromatography Flash Chromatography (Silica + 1% Et3N) Complex->Chromatography Pure Purified Product Extraction->Pure Trituration->Pure Chromatography->Pure

Caption: Decision tree for selecting a purification strategy based on impurity profiling.

Troubleshooting Guide 1: Removing Unreacted 2-Aminopyridine

Q: My crude product is heavily contaminated with unreacted 2-aminopyridine. Silica gel chromatography is giving poor separation. What is the most efficient removal method?

A: Acid-Base Extraction.

Mechanistic Causality: 2-Aminopyridine is a moderately strong base with a conjugate acid pKa of ~6.8. In contrast, the electron-withdrawing nature of the adjacent urea linkage significantly lowers the basicity of the pyridin-2-yl urea product (conjugate acid pKa ~3–5). By buffering the aqueous wash to a mildly acidic pH (e.g., pH 4.5), you selectively protonate the unreacted 2-aminopyridine, driving it into the aqueous phase as a water-soluble salt. The target urea remains neutral and partitions into the organic layer 2[2].

Self-Validating Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or a CHCl3​ mixture)[1].

  • Selective Protonation: Wash the organic layer with an equal volume of 10% aqueous citric acid (pH ~4.5).

  • Phase Separation & Validation: Separate the layers. Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. The UV-active spot corresponding to 2-aminopyridine should be exclusively in the aqueous phase. If it remains in the organic phase, repeat the acidic wash.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ .

  • Isolation: Filter and concentrate under reduced pressure to yield the purified urea.

ExtractionWorkflow Start Crude Mixture in Organic Solvent Wash Add pH 4.5 Buffer (Citric Acid) Start->Wash PhaseSplit Phase Separation Wash->PhaseSplit Aqueous Aqueous Layer (Protonated Amine) PhaseSplit->Aqueous Bottom/Top Organic Organic Layer (Neutral Urea) PhaseSplit->Organic Top/Bottom Discard Discard / Recover Aqueous->Discard Dry Wash Brine -> Dry -> Concentrate Organic->Dry Product Purified Urea Dry->Product

Caption: Step-by-step phase separation workflow for acid-base extraction of basic impurities.

Troubleshooting Guide 2: Managing Symmetric Urea Byproducts

Q: I am observing a highly insoluble white precipitate that co-elutes or crashes out with my product. LC-MS identifies it as a symmetric urea (e.g., 1,3-bis(pyridin-2-yl)urea). How do I remove it?

A: Selective Trituration.

Mechanistic Causality: Ureas are notorious for forming robust, highly ordered intermolecular hydrogen-bond networks. Symmetric ureas, often formed as byproducts during synthesis (especially when using coupling agents like CDI or triphosgene), possess exceptionally high crystal lattice energies. Consequently, they are virtually insoluble in most organic solvents 3[3]. Your unsymmetrical target urea generally exhibits disrupted symmetry, granting it differential (higher) solubility.

Self-Validating Protocol:

  • Suspension: Suspend the crude solid in a minimal volume of a moderately polar solvent (e.g., cold Dichloromethane or Tetrahydrofuran)[3].

  • Disruption: Sonicate the suspension for 5–10 minutes to ensure the complete breakdown of large aggregates, allowing the solvent to dissolve the target product.

  • Filtration: Filter the suspension through a medium-porosity glass frit. The symmetric urea will remain on the frit as a white cake.

  • Validation: Self-Validation Step: Dissolve a few milligrams of the filter cake in DMSO-d6 and run a 1H-NMR. The spectrum should show high symmetry (fewer aromatic peaks) compared to the expected product, confirming the byproduct's identity.

  • Recovery: Concentrate the filtrate under reduced pressure to recover your enriched target product.

Troubleshooting Guide 3: Overcoming Chromatographic Tailing

Q: When I run normal-phase flash chromatography, my pyridin-2-yl urea streaks down the column, leading to poor recovery and overlapping fractions. How can I fix this?

A: Stationary Phase Deactivation.

Mechanistic Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. This secondary acid-base interaction leads to severe peak tailing and poor resolution. Deactivating the stationary phase with a volatile basic modifier saturates these acidic sites, ensuring the compound elutes based purely on its primary polarity rather than ionic interactions 2[2].

Self-Validating Protocol:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% (v/v) Triethylamine ( Et3​N ).

  • Column Equilibration: Pre-equilibrate the silica column with 2–3 column volumes of the Et3​N -spiked solvent.

  • Elution & Validation: Load the sample and elute. Self-Validation Step: Monitor the fractions via TLC using the same Et3​N -spiked solvent system. The product spot should now be tight and circular, lacking the characteristic "comet tail."

  • Post-Purification: Pool the pure fractions, concentrate, and dry the product under high vacuum at 40°C for 12 hours to completely remove residual Et3​N .

Quantitative Data Summary

The table below summarizes the expected outcomes and parameters for the primary purification techniques utilized for pyridin-2-yl ureas.

TechniqueSolvent / SystemKey Additive / ModifierTarget Impurity RemovedTypical Product Recovery (%)
Acid-Base Extraction EtOAc / WaterCitric Acid (pH ~4.5)Unreacted 2-Aminopyridine85 - 95%
Normal-Phase Silica Hexane / EtOAc1% (v/v) TriethylamineComplex Degradants / Tailing70 - 85%
Reverse-Phase (C18) Water / Acetonitrile0.1% (v/v) Formic AcidHighly Polar Byproducts80 - 90%
Trituration DCM, THF, or Cold EtOHNoneSymmetric Ureas90 - 98%

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase (C18) chromatography for highly polar pyridin-2-yl ureas? A1: Yes. For highly polar derivatives, reverse-phase HPLC is highly effective. Use a gradient of Water and Acetonitrile or Methanol. Crucially, add 0.1% Formic Acid or Ammonium Formate to both solvents to sharpen the peaks by ensuring uniform protonation states across the gradient 2[2].

Q2: What if my target urea is also highly insoluble, making both chromatography and extraction impossible? A2: If both the product and impurities are insoluble in standard organic solvents, consider hot recrystallization from a biphasic mixture (e.g., CHCl3​/H2​O ) 1[1]. Alternatively, dissolve the crude mixture in a highly polar aprotic solvent like DMF or DMSO, and slowly add water dropwise while stirring to selectively precipitate the target urea.

Q3: Is there a scavenger resin I can use to remove trace 2-aminopyridine without an aqueous workup? A3: Yes. Electrophilic scavenger resins (such as isocyanate-functionalized polystyrene) can be added directly to the crude reaction mixture. The resin covalently binds the excess nucleophilic 2-aminopyridine. After 1-2 hours of agitation, the resin is simply filtered off, leaving the non-nucleophilic urea product in solution 2[2].

References

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. 1

  • How to remove unreacted 2-aminopyridine from product. Benchchem. 2

  • Formation of Oligomeric and Macrocyclic Ureas Based on 2,6-Diaminopyridine. The Journal of Organic Chemistry - ACS Publications.3

Sources

Technical Support Center: Addressing Low Conversion Rates in Urea Synthesis Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize urea synthesis reactions. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations for common challenges, ensuring you can not only solve immediate problems but also build a robust and reliable synthesis process.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Low Conversion

This section addresses specific, acute problems you might encounter during your urea synthesis experiments. Each question is designed to guide you through a logical diagnostic process, from identifying the root cause to implementing a corrective action.

Q1: My urea synthesis reaction has stalled, or the conversion rate is significantly lower than expected. What are the most likely causes?

Low conversion in urea synthesis is a common issue that can often be traced back to a few key factors related to the reaction equilibrium and kinetics. The synthesis of urea from ammonia (NH₃) and carbon dioxide (CO₂) is a two-step process.[1][2][3][4] First, a rapid exothermic reaction forms ammonium carbamate (NH₂COONH₄).[2][3][4] This is followed by a slower, endothermic dehydration of the carbamate to urea and water.[2][3][4] The second step is the rate-limiting and equilibrium-controlled part of the process.[5]

Several factors can negatively impact this equilibrium and the overall reaction rate:

  • Suboptimal Temperature: The reaction rate increases with temperature, but the equilibrium conversion of ammonium carbamate to urea reaches a maximum at a specific temperature and then decreases.[1][2] Operating outside the optimal temperature range of approximately 170-210°C can significantly reduce your yield.[2]

  • Incorrect Pressure: Sufficiently high pressure (typically 130-300 bar) is crucial to maintain the reactants in the liquid phase and favor the formation of ammonium carbamate.[1][2] A drop in pressure can lead to the dissociation of carbamate back into gaseous ammonia and carbon dioxide, thus reducing the concentration of the key intermediate for urea formation.

  • Excess Water in the Feed: The dehydration of ammonium carbamate is a reversible reaction.[2] The presence of excess water in the reactant feed will shift the equilibrium to the left, favoring the carbamate and thereby reducing the conversion to urea.[1][2][6]

  • Improper Reactant Molar Ratio (NH₃:CO₂): An excess of ammonia is generally used to enhance the conversion of carbon dioxide.[2][3] A molar ratio that is too low will limit the amount of CO₂ that can be converted. Conversely, an excessively high ratio can lead to operational issues without a significant increase in conversion.[1]

  • Insufficient Residence Time: The dehydration of carbamate to urea is a relatively slow reaction.[2][3] If the reactants do not spend enough time in the reactor at the optimal conditions, the reaction will not have sufficient time to reach equilibrium, resulting in low conversion.[3]

Q2: I've noticed a gradual decline in conversion over several runs. Could my catalyst be the problem?

While the industrial synthesis of urea from ammonia and carbon dioxide is typically non-catalytic, laboratory-scale or alternative synthesis routes may employ catalysts.[5][7] If you are using a catalytic process, a gradual decrease in performance often points to catalyst deactivation.

Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Certain impurities in the feed stream can adsorb to the active sites of the catalyst, rendering them inactive.

  • Fouling or Coking: The deposition of carbonaceous materials or other byproducts on the catalyst surface can block active sites.[8]

  • Sintering: At high temperatures, the small, highly active crystallites of a supported catalyst can agglomerate into larger, less active particles, reducing the effective surface area.[8]

To diagnose catalyst deactivation, consider the following steps:

  • Analyze Feed Purity: Scrutinize the purity of your ammonia and carbon dioxide sources. Trace impurities can have a significant impact over time.

  • Characterize the Spent Catalyst: Techniques such as Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) surface area analysis can provide insights into the state of the catalyst's active sites and surface area.

  • Regeneration/Replacement: Attempt a regeneration procedure as recommended by the catalyst manufacturer. If regeneration is unsuccessful or not feasible, catalyst replacement will be necessary.

Q3: I suspect side reactions are consuming my reactants and lowering my urea yield. What are the common side reactions and how can I minimize them?

The most common and problematic side reaction in urea synthesis is the formation of biuret (NH₂CONHCONH₂) from two molecules of urea.[2] This reaction is undesirable as it not only reduces the yield of urea but can also be harmful to certain crops when urea is used as a fertilizer.[2]

Biuret formation is favored by:

  • High Temperatures: The rate of biuret formation increases with temperature.

  • Low Pressure: Lower pressures can lead to the concentration of urea as ammonia and water are vaporized, promoting the condensation reaction to form biuret.

  • Prolonged Residence Time at High Temperatures: Extended exposure of urea to high temperatures will increase the extent of biuret formation.

To minimize biuret formation, it is crucial to carefully control the temperature and residence time in the post-reactor processing steps where urea is concentrated.

Q4: How can I systematically troubleshoot low conversion in my urea synthesis experiment?

A systematic approach is key to efficiently identifying and resolving the root cause of low conversion. The following workflow provides a logical sequence of checks and actions.

Troubleshooting_Workflow Start Low Urea Conversion Observed Check_Params Verify Reaction Parameters (Temp, Pressure, Molar Ratios) Start->Check_Params Params_OK Parameters within Optimal Range? Check_Params->Params_OK Adjust_Params Adjust Parameters to Optimal Values Params_OK->Adjust_Params No Analyze_Feed Analyze Reactant Purity (Check for Water and Other Impurities) Params_OK->Analyze_Feed Yes Adjust_Params->Check_Params Feed_Pure Reactants Pure? Analyze_Feed->Feed_Pure Purify_Feed Purify Reactants or Use Higher Grade Feed_Pure->Purify_Feed No Check_Residence Evaluate Reactor Residence Time Feed_Pure->Check_Residence Yes Purify_Feed->Analyze_Feed Residence_OK Sufficient Residence Time? Check_Residence->Residence_OK Adjust_Flow Adjust Flow Rates to Increase Residence Time Residence_OK->Adjust_Flow No Investigate_Catalyst Investigate Catalyst (if applicable) (Deactivation, Poisoning) Residence_OK->Investigate_Catalyst Yes Adjust_Flow->Check_Residence End Problem Resolved Investigate_Catalyst->End Urea_Synthesis_Pathway cluster_reactants Reactants cluster_reactions Reaction Steps cluster_products Products NH3 2NH₃ (Ammonia) Carbamate_Formation Reaction 1 (Fast, Exothermic) Formation of Ammonium Carbamate NH3->Carbamate_Formation CO2 CO₂ (Carbon Dioxide) CO2->Carbamate_Formation Ammonium_Carbamate NH₂COONH₄ (Ammonium Carbamate) Carbamate_Formation->Ammonium_Carbamate Intermediate Urea_Formation Reaction 2 (Slow, Endothermic) Dehydration to Urea Urea NH₂CONH₂ (Urea) Urea_Formation->Urea Water H₂O (Water) Urea_Formation->Water Urea_Formation->Ammonium_Carbamate Equilibrium Ammonium_Carbamate->Urea_Formation

Sources

Technical Support Center: Mitigating N-Acylurea Byproduct Formation in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to help you troubleshoot and mitigate the formation of N-acylurea byproducts, a common challenge in syntheses utilizing carbodiimide coupling agents. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Understanding the Problem: The N-Acylurea Side Reaction

Q1: What is an N-acylurea byproduct, and why is it problematic?

A1: An N-acylurea is a stable and undesired byproduct formed during carbodiimide-mediated coupling reactions, such as peptide synthesis or the conjugation of molecules.[1][2] It arises from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][3][4]

This side reaction is problematic for two main reasons:

  • Reduced Yield: The formation of N-acylurea consumes the activated carboxylic acid, thereby lowering the yield of your desired amide or ester product.[1]

  • Purification Challenges: N-acylureas often have similar solubility profiles to the target product, making their removal by standard chromatographic or crystallization techniques difficult and laborious.[1]

Q2: Can you illustrate the mechanism of N-acylurea formation?

A2: Certainly. The formation of N-acylurea is a competing reaction pathway to the desired amidation. The key steps are outlined below.

N-Acylurea Formation Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') DesiredProduct Desired Amide Product (R-CO-NH-R'') O_Acylisourea->DesiredProduct + Amine (Desired Pathway) N_Acylurea N-Acylurea Byproduct (Stable & Undesired) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Amine Nucleophile (R''-NH2) UreaByproduct Urea Byproduct DesiredProduct->UreaByproduct + Urea

Figure 1: Mechanism of N-acylurea formation.

As shown in Figure 1, the carboxylic acid first reacts with the carbodiimide to form the highly reactive O-acylisourea intermediate.[3][5] This intermediate can then either react with the desired amine nucleophile to form the amide product and a urea byproduct, or it can undergo an intramolecular acyl migration to form the stable N-acylurea.[1][4]

Troubleshooting Guide: Common Issues and Solutions

Q3: I'm observing a significant amount of an unknown byproduct with a similar polarity to my product. How can I confirm if it's an N-acylurea?

A3: This is a classic symptom of N-acylurea formation. To confirm its identity, you can use the following analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): N-acylureas will exhibit characteristic signals in both proton and carbon NMR spectra that can help in their identification.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide an accurate mass of the byproduct, which you can then compare to the calculated mass of the suspected N-acylurea.[6]

  • High-Performance Liquid Chromatography (HPLC): While often co-eluting with the product, slight differences in retention time on different column phases or with varied mobile phase compositions can help resolve the two species. HPLC can also be used for quantification.[7]

Q4: My reaction yield is consistently low, and I suspect N-acylurea formation is the culprit. What are the first troubleshooting steps I should take?

Troubleshooting Workflow Start Low Yield Observed CheckTemp Is the reaction run at low temperature (e.g., 0°C)? Start->CheckTemp LowerTemp Lower reaction temperature to 0°C or below. CheckTemp->LowerTemp No UseAdditive Are you using an additive (e.g., HOBt, NHS)? CheckTemp->UseAdditive Yes LowerTemp->UseAdditive AddAdditive Incorporate an additive like HOBt or Oxyma Pure. UseAdditive->AddAdditive No CheckSolvent What is your solvent? UseAdditive->CheckSolvent Yes AddAdditive->CheckSolvent ChangeSolvent Switch to a less polar, aprotic solvent like DCM or Chloroform. CheckSolvent->ChangeSolvent Polar (e.g., DMF) CheckReagent Consider the carbodiimide used. CheckSolvent->CheckReagent Non-polar ChangeSolvent->CheckReagent ChangeReagent Switch to a different coupling reagent (e.g., phosphonium or uronium salts). CheckReagent->ChangeReagent Success Improved Yield ChangeReagent->Success

Figure 2: Decision workflow for troubleshooting low yields.

Q5: You mentioned additives. How do they work to prevent N-acylurea formation?

A5: Additives like 1-hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing N-acylurea formation.[2][3] They function by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[3][8]

This active ester is less prone to the intramolecular rearrangement that forms the N-acylurea.[3] It then proceeds to react with the amine nucleophile to yield the desired amide product. The use of such additives is strongly recommended in all carbodiimide-mediated couplings.[2]

Q6: Does the choice of carbodiimide coupling agent affect the extent of N-acylurea formation?

A6: Yes, the structure of the carbodiimide can influence the propensity for N-acylurea formation.

CarbodiimideCommon AcronymKey CharacteristicsN-Acylurea Propensity
N,N'-DicyclohexylcarbodiimideDCCInexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble.[3][9]Moderate
N,N'-DiisopropylcarbodiimideDICThe diisopropylurea (DIU) byproduct is soluble in common organic solvents.[3]Generally lower than DCC[10]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACWater-soluble, and its urea byproduct is also water-soluble, facilitating easy removal through aqueous extraction.[2][3]Can be significant, especially in the absence of additives.

For solid-phase peptide synthesis (SPPS), DIC is often preferred over DCC because its soluble urea byproduct is more easily washed away from the resin.[3] For solution-phase couplings, especially with biomolecules, the water-solubility of EDC and its byproducts is a major advantage.[3]

Q7: What is the impact of reaction conditions like temperature, pH, and solvent on N-acylurea formation?

A7: These parameters play a critical role and should be carefully controlled:

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) is highly recommended as it slows down the rate of the intramolecular rearrangement to the N-acylurea.[2][7]

  • pH: For reactions in aqueous or partially aqueous media, a lower pH (around 5-6) can suppress N-acylurea formation.[7][11]

  • Solvent: The choice of solvent is crucial. Solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, are reported to reduce the rate of N-acylurea formation compared to more polar solvents like N,N-dimethylformamide (DMF).[1][12]

Preventative Strategies and Best Practices

Q8: I am planning a critical coupling reaction. What is the best protocol to proactively minimize N-acylurea formation from the start?

Step-by-Step Experimental Protocol:

  • Reagent Preparation:

    • Ensure all reagents are of high purity and anhydrous solvents are used, as moisture can hydrolyze the acylating agent.[13]

    • Dissolve your carboxylic acid (1 equivalent) and the coupling additive (e.g., HOBt or OxymaPure, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Reaction Setup:

    • Cool the reaction mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbodiimide:

    • Add the carbodiimide (e.g., DIC or EDC, 1.1 equivalents) to the cooled solution of the carboxylic acid and additive.

    • Allow the pre-activation to proceed for 5-10 minutes at 0°C.

  • Addition of Amine:

    • Slowly add the amine nucleophile (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1 equivalent).

  • Reaction Monitoring:

    • Maintain the reaction at 0°C for 1-2 hours, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the appropriate work-up procedure to remove the urea byproduct and any remaining reagents. If using EDC, an aqueous wash is effective.[3] If using DCC, the insoluble DCU can be removed by filtration.[3]

Q9: Are there alternative coupling reagents that completely avoid the issue of N-acylurea formation?

A9: Yes, if N-acylurea formation remains a persistent issue despite optimization, you can switch to other classes of coupling reagents that do not proceed via an O-acylisourea intermediate. These include:

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[9] These reagents convert carboxylic acids into their corresponding -OBt esters without the risk of N-acylurea formation.[2]

  • Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2] These are highly efficient coupling reagents, with HATU being particularly effective for challenging couplings.[14]

While generally more expensive than carbodiimides, these reagents can be invaluable for difficult syntheses where yield and purity are paramount.[12]

References
  • Podlech, J. (n.d.). 3.5 Carbodiimides. Georg Thieme Verlag. Retrieved from [Link]

  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11634-11641. DOI: 10.1039/D3SC04281B. Available from: [Link]

  • AAPPTec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Lin, Y.-A., et al. (2010). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. The Journal of Organic Chemistry, 75(15), 5147-5154. DOI: 10.1021/jo1008298. Available from: [Link]

  • Nasrabadi, F. Z., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 225-231. DOI: 10.1007/s12039-015-1011-x. Available from: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Reategui, C. A., et al. (2020). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Omega, 5(1), 10-14. DOI: 10.1021/acsomega.9b02787. Available from: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chen, X., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6936-6944. DOI: 10.1021/jacs.3c00427. Available from: [Link]

  • Chen, X., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11634-11641. DOI: 10.1039/D3SC04281B. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ChemMedChem, 16(5), 724-738. DOI: 10.1002/cmdc.202000624. Available from: [Link]

  • ResearchGate. (n.d.). The influence of fuels and catalysts on the suppression of N-acylurea.... Retrieved from [Link]

  • University of Illinois at Chicago. (2023, January 15). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Izdebski, J., et al. (1993). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 42(2), 141-144. DOI: 10.1111/j.1399-3011.1993.tb00508.x. Available from: [Link]

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Validation & Comparative

"comparative analysis of pyridine derivatives in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Pyridine Derivatives in Drug Discovery

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and remarkable chemical stability make it a "privileged scaffold"—a molecular framework that is repeatedly found in biologically active compounds.[1][3] Pyridine and its derivatives are integral to the structure of over 7,000 existing drugs, demonstrating a vast spectrum of pharmacological activities that include anticancer, antimicrobial, antiviral, and cardiovascular applications.[1][4][5]

This guide provides a comparative analysis of key pyridine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. It is designed for researchers and drug development professionals seeking to leverage this versatile scaffold in the creation of next-generation therapeutics.

Part 1: Comparative Analysis by Therapeutic Indication

The true power of the pyridine scaffold lies in its versatility. By modifying the substituents around the core ring, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to target a wide array of diseases.

A. Pyridine Derivatives as Anticancer Agents

The development of anticancer agents represents one of the most successful applications of pyridine chemistry. These derivatives target various hallmarks of cancer through diverse mechanisms of action.[6][7]

Mechanism-Based Comparison:

  • Kinase Inhibitors: A significant number of pyridine-based drugs function by inhibiting protein kinases, enzymes that are often dysregulated in cancer. For example, Sorafenib and Imatinib are multi-kinase inhibitors that have revolutionized the treatment of specific cancers.[1][3][4] Trilaciclib, a CDK4/6 inhibitor, is used to decrease chemotherapy-induced myelosuppression.[6] The nitrogen atom in the pyridine ring often plays a crucial role by forming a key hydrogen bond with the hinge region of the kinase active site.

  • Tubulin Polymerization Inhibitors: Certain pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division. This mechanism leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][4]

  • Topoisomerase Inhibitors: These compounds interfere with the function of topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription. This interference leads to DNA damage and cell death.[4][5]

Structure-Activity Relationship (SAR) in Anticancer Pyridines:

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. A comprehensive analysis reveals several key trends[2][8]:

  • Favorable Substituents: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances anticancer activity. These groups can participate in hydrogen bonding and other key interactions with biological targets.[2]

  • Unfavorable Substituents: Conversely, the addition of bulky groups or certain halogens can sometimes lead to a decrease in activity, potentially due to steric hindrance or altered electronic properties.[2]

Table 1: Comparative Activity of Pyridine-Based Anticancer Agents

CompoundPrimary Target(s)Representative Cancer Cell LineIC50 ValueClinical ApplicationReference(s)
Imatinib ABL, c-KIT, PDGFR--Chronic Myeloid Leukemia[1][3]
Sorafenib VEGFR, PDGFR, RAF kinases--Renal Cell Carcinoma, Hepatocellular Carcinoma[4]
Trilaciclib CDK4, CDK6--Small Cell Lung Cancer (myelosuppression reduction)[6]
Compound 28 EGFR (putative)MCF-7 (Breast), A549 (Lung)3.42 µM (MCF-7), 5.97 µM (A549)Investigational[6]
Pyridine-ureas VEGFR-2MCF-7 (Breast)0.11 - 0.22 µMInvestigational[4][7]
B. Pyridine Derivatives as Antimicrobial Agents

The pyridine scaffold is also a critical component in drugs designed to combat infectious diseases.

  • Antibacterial Agents: Pyridine derivatives have been developed that show broad-spectrum activity. Some function as dual inhibitors of bacterial DNA gyrase (gyrB) and topoisomerase IV (parE), enzymes essential for DNA replication in bacteria.[5] Delafloxacin is an FDA-approved fluoroquinolone antibiotic containing a pyridine ring.[9]

  • Antiviral Agents: Several key antiretroviral drugs incorporate the pyridine moiety. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while Atazanavir is a protease inhibitor, both used in the treatment of HIV.[1][3][9]

  • Antitubercular Agents: Isoniazid , a cornerstone in the treatment of tuberculosis, is a simple derivative of pyridine (pyridine-4-carbohydrazide).[10]

C. Other Therapeutic Areas

The utility of pyridine derivatives extends to numerous other conditions:

  • Cardiovascular Disease: Dihydropyridine derivatives, such as Nifedipine , are a major class of calcium channel blockers used to treat hypertension and angina.[9][10]

  • Central Nervous System (CNS) Disorders: The scaffold is found in drugs like Perampanel , an antiepileptic medication used for treating seizures.[5]

Part 2: Key Experimental Methodologies

The successful discovery and development of novel pyridine derivatives hinge on robust synthetic and biological evaluation protocols.

A. General Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and highly versatile multi-component reaction used to produce dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine.[5][10] The causality behind this one-pot reaction's success lies in its efficiency, bringing together an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source (like ammonia) to rapidly build molecular complexity.

Step-by-Step Protocol for Hantzsch Dihydropyridine Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in a suitable solvent, such as ethanol.

  • Nitrogen Source Addition: Add ammonium acetate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

  • Oxidation (Optional): To form the aromatic pyridine ring, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) in an appropriate solvent.

Hantzsch_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_oxidation Aromatization (Optional) reactants 1. Combine Aldehyde, β-Ketoester & Solvent add_N 2. Add Ammonia Source (e.g., Ammonium Acetate) reactants->add_N Mix reflux 3. Heat to Reflux (e.g., 80°C) add_N->reflux Initiate monitor 4. Monitor via TLC reflux->monitor During Reaction cool 5. Cool to RT & Precipitate Product monitor->cool Upon Completion filtrate 6. Collect by Filtration cool->filtrate purify 7. Purify (Recrystallization) filtrate->purify oxidize 8. Oxidize Dihydropyridine to Pyridine purify->oxidize Optional Step

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

B. Biological Evaluation: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized pyridine derivatives, the MTT assay is a standard, reliable colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) cluster_readout Data Acquisition seed 1. Seed Cancer Cells in 96-Well Plate incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Add Serial Dilutions of Pyridine Derivatives incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 3: Visualizing Mechanisms and Relationships

Visual models are essential for understanding the complex interactions of pyridine derivatives at a molecular and systemic level.

Mechanism of Action: VEGFR Inhibition

Many pyridine-based kinase inhibitors target Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.

VEGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds P Phosphorylation VEGFR->P Dimerization & Autophosphorylation Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Pathway Activates Response Cell Proliferation, Angiogenesis Pathway->Response Inhibitor Pyridine Derivative (e.g., Sorafenib) Inhibitor->P Blocks

Caption: Inhibition of the VEGFR signaling pathway by a pyridine derivative.

Conclusion and Future Outlook

The pyridine ring is a remarkably robust and versatile scaffold that has undeniably earned its "privileged" status in drug discovery. Its derivatives have led to breakthrough therapies for cancer, infectious diseases, and a host of other conditions. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the rational design of compounds with improved potency and selectivity.[4][7][11]

Future research will likely focus on several key areas: overcoming mechanisms of drug resistance, enhancing the selectivity of kinase inhibitors to reduce off-target effects, and developing novel, sustainable synthetic methodologies.[7] The continued exploration of fused heterocyclic systems containing pyridine also promises to yield compounds with novel biological activities.[12] As our understanding of disease biology deepens, the pyridine scaffold will undoubtedly remain a vital tool for medicinal chemists in the ongoing quest for new and more effective medicines.

References

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available from: [Link]

  • De S, Kumar SKA, Shah SK, et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. 2022;12:15385-15406. Available from: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. 2021;70(1):185-191. Available from: [Link]

  • Medicinal Importance of Pyridine Derivatives. Scribd. Available from: [Link]

  • De S, Kumar SKA, Shah SK, et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. 2022;12(25):15385-15406. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(24):8006. Available from: [Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for the treatment of hypertension. ResearchGate. Available from: [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. 2025;16(2). Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. Available from: [Link]

  • Effect of pyridine on key pharmacological parameters. ResearchGate. Available from: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Available from: [Link]

  • Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Bentham Science. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available from: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Guide to Validating the Anticancer Activity of N-(pyridin-2-ylmethyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of N-(pyridin-2-ylmethyl)urea derivatives. By integrating established experimental protocols with mechanistic insights and comparative analyses, this document serves as a robust resource for evaluating the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Pyridine-Urea Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When combined with a urea moiety, it gives rise to a class of compounds with significant potential as anticancer agents.[2] Several N-(pyridin-2-ylmethyl)urea derivatives have demonstrated potent inhibitory activity against key oncogenic pathways, positioning them as compelling candidates for further development. This guide will objectively compare the performance of these derivatives with other alternatives, supported by experimental data, to provide a clear path for their validation.

A notable example of this class is a series of pyridine-urea derivatives that have shown significant potential as anticancer agents, with some compounds demonstrating potent inhibitory activity against breast cancer cell lines and key oncogenic kinases.[3] The core structure of these compounds, featuring a pyridine ring linked to a urea group, is shared by several FDA-approved anticancer drugs, including Sorafenib and Regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.[4]

Part 1: Deciphering the Mechanism of Action

A crucial aspect of validating any potential anticancer agent is to elucidate its mechanism of action. For N-(pyridin-2-ylmethyl)urea derivatives, a primary target that has been identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] By inhibiting VEGFR-2, N-(pyridin-2-ylmethyl)urea derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth and spread. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] The inhibitory action of N-(pyridin-2-ylmethyl)urea derivatives blocks this cascade.

Below is a diagram illustrating the proposed mechanism of action of N-(pyridin-2-ylmethyl)urea derivatives via the inhibition of the VEGF signaling pathway.

VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Survival Survival VEGFR2->Survival Derivative N-(pyridin-2-ylmethyl)urea Derivative Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis

Caption: Proposed mechanism of action via inhibition of the VEGF signaling pathway.

Beyond VEGFR-2: Exploring Other Kinase Targets

While VEGFR-2 is a prominent target, some pyridine-urea derivatives have demonstrated inhibitory activity against other kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) cascades.[6] This suggests that the anticancer effects of these compounds may be multifactorial. Further investigation into their kinase selectivity profile is warranted to fully understand their mechanism of action and potential for off-target effects.

Part 2: Comparative In Vitro Efficacy

The initial validation of anticancer activity is typically performed using in vitro assays on various cancer cell lines. This section outlines key experiments and presents comparative data for N-(pyridin-2-ylmethyl)urea derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Table 1: Comparative Cytotoxicity (IC50, µM) of N-(pyridin-2-ylmethyl)urea Derivatives and Standard Drugs

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC3 (Prostate)Reference
Derivative 8e 0.11 (72h)---[8]
Derivative 9b <3<5<3<5[7]
Derivative 9d <3<5<3<5[7]
Doxorubicin 1.93 (48h)---[2]
Sorafenib 4.50 (48h)>10>10>10[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

The data clearly indicates that certain N-(pyridin-2-ylmethyl)urea derivatives, such as 8e, 9b, and 9d, exhibit potent cytotoxic effects against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin and the targeted therapy sorafenib.[2][7][8]

Induction of Apoptosis: The Annexin V Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V assay is a common method for detecting apoptotic cells.[8]

Experimental Workflow: Apoptosis Assay

Apoptosis Assay Workflow start Seed Cancer Cells treat Treat with Derivative start->treat incubate Incubate (24-48h) treat->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for the Annexin V apoptosis assay.

Studies have shown that some pyridine derivatives can induce apoptosis in cancer cells, often mediated through the intrinsic pathway involving the upregulation of p53 and changes in the Bax/Bcl-2 ratio.[9][10]

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[11]

Experimental Workflow: Cell Cycle Analysis

Cell Cycle Analysis Workflow start Seed Cancer Cells treat Treat with Derivative start->treat incubate Incubate (24-48h) treat->incubate harvest Harvest & Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Alkyl-2-urea-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring, a foundational aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with a urea moiety at the 2-position and an alkyl group at the 5-position, it gives rise to the 5-alkyl-2-urea-substituted pyridine class of compounds. This scaffold has proven to be remarkably versatile, demonstrating significant potential across different therapeutic areas. The urea functional group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets, while the C5-position provides a critical vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this chemical series, primarily focusing on its well-documented role in developing Glucokinase Activators (GKAs) for type 2 diabetes and its emerging potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for oncology.[2][3][4] By synthesizing data from key studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide rational drug design and future discovery efforts.

The Core Scaffold: A Platform for Therapeutic Innovation

The fundamental structure of a 5-alkyl-2-urea-substituted pyridine allows for systematic modification at several key positions. The urea linker is critical for establishing a bidentate hydrogen bond with key residues in the target protein's active site, such as Arginine 63 in glucokinase.[4] The C5-substituent is pivotal for modulating the compound's physicochemical properties, particularly solubility, and for optimizing its interaction with the target enzyme.

Core_Scaffold cluster_0 5-Alkyl-2-urea-Substituted Pyridine Scaffold Scaffold Scaffold R1_label Urea Moiety (H-Bonding) R2_label C5-Alkyl Group (Solubility, Potency) R3_label Aryl Group (Target Interaction)

Caption: Core chemical structure highlighting key modifiable positions.

Comparative SAR Analysis I: Glucokinase Activators (GKAs)

Glucokinase (GK) is a critical enzyme that regulates glucose homeostasis, making it a prime therapeutic target for type 2 diabetes.[2][4][5] Early GKA candidates, often triaryl compounds like AM-2394, suffered from poor solubility, limiting their clinical development.[6][7] The strategic replacement of a bulky aromatic group at the C5-position with smaller alkyl groups, particularly those containing alcohols and ethers, emerged as a highly successful strategy to overcome this limitation.[2][6]

Acyclic C5-Substitutions: Enhancing Potency and Physicochemical Profile

The transition from aromatic C5-substituents to small, acyclic alkyl alcohols and ethers led to analogues with excellent potency and significantly improved properties.[2] These compounds generally exhibit low potency shifts in the presence of human serum albumin (HSA), indicating lower protein binding.[6]

Table 1: Comparative Performance of Acyclic C5-Substituted Pyridines as GKAs

Compound C5-Substituent GK S0.5 (µM)¹ Vmax² Potency Shift (4% HSA)³
2 -CH₂OH 0.051 0.82 3-fold
3 -CH₂CH₂OH 0.038 0.94 1-fold
4 -CH₂OMe 0.034 0.88 N/A
5 -CH(OH)Me 0.170 0.95 3-fold
AM-2394 (Reference) 0.040 1.00 N/A

¹ S0.5: Glucose concentration required to achieve 50% of maximal activity. Lower values indicate higher potency. ² Vmax: Maximal velocity of the enzyme reaction, normalized to the reference compound AM-2394. ³ A lower fold-shift indicates less impact from protein binding. (Data synthesized from sources[2][6])

Expertise & Experience: As observed in Table 1, extending the primary alcohol from one carbon (Compound 2 ) to two (Compound 3 ) resulted in a slight potency improvement and a more favorable Vmax. However, introducing alpha-substitution next to the hydroxyl group (Compound 5 ) led to a notable 5-fold decrease in potency, suggesting steric hindrance at this position is detrimental to optimal binding within the allosteric site of glucokinase.[2][6]

Cyclic C5-Substitutions: Constraining for Optimal Kinetics

To further explore the SAR, acyclic alcohols were constrained into cyclic structures. This approach led to the identification of compounds with a desirable balance of potency, kinetic parameters, and solubility.[6]

Table 2: Comparative Performance of Cyclic C5-Substituted Pyridines as GKAs

Compound C5-Substituent GK S0.5 (µM)¹ Vmax² Key Feature
7 cis-3-hydroxycyclobutyl 0.052 0.97 Good potency, excellent Vmax, desirable S0.5 of 0.66
8 trans-3-hydroxycyclobutyl 0.024 0.92 Improved potency over cis-isomer, but lower S0.5
13 cyclopropylmethyl alcohol 0.050 0.98 Similar profile to Compound 7
17 Tetrahydrofuranyl (THF) 0.140 1.05 Good Vmax but lower potency
21 (AM-9074) Tetrahydropyranyl (THP) 0.040 0.89 Robust in vivo efficacy and good oral bioavailability

(Data synthesized from sources[2][6][8])

Expertise & Experience: The comparison between the cis-isomer (Compound 7 ) and the trans-isomer (Compound 8 ) is particularly insightful. While the trans configuration yielded higher potency, the cis compound demonstrated a more desirable overall kinetic profile with a better S0.5 value.[2][6] This highlights the subtle stereochemical requirements of the enzyme's allosteric binding pocket. Ultimately, this exploration led to compounds like 21 (AM-9074) , which not only possessed a favorable in vitro profile but also demonstrated robust glucose-lowering effects in animal models, validating this optimization strategy.[6]

Comparative SAR Analysis II: Anticancer Agents (VEGFR-2 Inhibitors)

The pyridine-urea scaffold is a well-established pharmacophore in oncology, forming the backbone of approved multi-kinase inhibitors like Sorafenib and Regorafenib, which target VEGFR-2.[9] Research has shown that novel 5-alkyl-2-urea-substituted pyridines can also exhibit potent anti-proliferative and VEGFR-2 inhibitory activity.

Table 3: Comparative Performance of Pyridine-Ureas as Anticancer Agents

Compound Key Structural Feature VEGFR-2 IC50 (µM)¹ MCF-7 GI50 (µM)²
8b 4-Chlorophenyl terminal urea 5.0 12-78% (%GI)
8e 4-Trifluoromethylphenyl terminal urea 3.93 0.22
8n 3,4-Dichlorophenyl terminal urea N/A 1.88
Sorafenib (Reference) 0.09 4.50

¹ IC50: Concentration required to inhibit 50% of enzyme activity. ² GI50/GI: Concentration for 50% growth inhibition or percent growth inhibition in the MCF-7 breast cancer cell line. (Data synthesized from source[3])

Expertise & Experience: In this series, the modifications are on the terminal phenyl ring of the urea moiety rather than the C5-position of the pyridine. The data shows that electron-withdrawing groups on the terminal phenyl ring are favorable for activity.[3] Compound 8e , with a 4-trifluoromethylphenyl group, was the most potent derivative against the MCF-7 breast cancer cell line, being significantly more active than the reference drug Sorafenib in this specific assay.[3] This suggests that the electronic and steric properties of this part of the molecule are crucial for interaction with the VEGFR-2 kinase domain.

Experimental Protocols & Methodologies

To ensure the integrity and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of C5-Substituted Pyridines

The synthesis of these compounds often begins with a suitable bromo-pyridine precursor, which can then be diversified using modern cross-coupling reactions.

Synthesis_Workflow Start Bromo Methylurea Pyridine Precursor Step1 Stille or Suzuki Cross-Coupling Start->Step1 R-SnBu3 or R-B(OR)2 Pd Catalyst Intermediate C5-Substituted Intermediate Step1->Intermediate Step2 Hydrolysis & Reduction (for alcohols) or Hydrogenation Intermediate->Step2 e.g., HCl, NaBH4 or H2, Pd/C End Final 5-Alkyl-2-urea Substituted Pyridine Step2->End

Caption: A generalized synthetic workflow for target compounds.

Step-by-Step Methodology (Example based on Suzuki Coupling):

  • Reaction Setup: To a solution of the bromo methylurea pyridine precursor in a suitable solvent (e.g., dioxane), add the desired alkyl boronic acid or ester (e.g., 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[2][6]

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd2dba3), a phosphine ligand (e.g., PCy3), and a base (e.g., K3PO4).[2]

  • Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup & Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to yield the C5-coupled intermediate.

  • Final Modification: If necessary, perform subsequent reactions, such as hydrogenation (H2, Pd/C), to yield the final saturated alkyl-substituted product.[2][6]

Protocol 2: In Vitro Glucokinase Activation Assay

Trustworthiness: This assay directly measures the enzymatic activity of GK, providing a robust system for quantifying compound efficacy.

  • Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate (G6P), which is coupled to the reduction of NADP+ to NADPH by G6P dehydrogenase. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction buffer containing HEPES, KCl, MgCl2, ATP, and NADP+.

    • Add recombinant human glucokinase, G6P dehydrogenase, and the test compound at various concentrations.

    • Initiate the reaction by adding D-glucose.

    • Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the reaction rates against glucose concentration to determine the S0.5 (the glucose concentration at half-maximal velocity) and the Vmax for each compound concentration.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
  • Principle: A biochemical assay, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, to measure the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain.

  • Procedure:

    • Add the VEGFR-2 enzyme, a biotinylated peptide substrate, and the test compound to a microplate well.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5-alkyl-2-urea-substituted pyridine scaffold represents a highly fruitful platform for drug discovery. The SAR for glucokinase activators is now well-established, demonstrating conclusively that replacing bulky, lipophilic C5-aryl groups with small, polar acyclic or cyclic alkyl alcohols and ethers is a successful strategy for improving solubility and drug-like properties while maintaining high potency.[2][6][7] Compounds such as 7 and 21 (AM-9074) exemplify the success of this approach, showing favorable kinetic profiles and robust in vivo efficacy.[6][8]

In the realm of oncology, the pyridine-urea core continues to show promise for the development of kinase inhibitors targeting VEGFR-2.[3][9] The SAR in this area indicates that the electronic properties of the terminal aryl ring of the urea moiety are a key determinant of activity.

Future efforts could focus on:

  • Exploring Novel C5-Substitutions: Investigating other small, polar, or sp³-rich alkyl fragments to further optimize ADME properties.

  • Multi-Target Agents: Leveraging the scaffold's versatility to design compounds that modulate multiple targets, potentially offering synergistic therapeutic benefits.

  • Targeting Other Kinases: Given its success against VEGFR-2, this scaffold should be evaluated against other clinically relevant kinases where a urea-based binding motif is known to be effective.

This guide has synthesized the current understanding of the SAR of this important chemical class, providing a data-driven foundation for the continued design and development of novel therapeutics.

References

  • Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. ACS Medicinal Chemistry Letters. Available at: [Link][2]

  • Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. ACS Medicinal Chemistry Letters. Available at: [Link][6]

  • Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. PubMed. Available at: [Link][7]

  • Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties Collection. Figshare. Available at: [Link][10]

  • Pfefferkorn, J. A., et al. (2014). C5-Alkyl-2-methylurea-Substituted Pyridines as a New Class of Glucokinase Activators. ACS Medicinal Chemistry Letters. Available at: [Link][5]

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link][3]

  • Pfefferkorn, J. A., et al. (2014). C5-Alkyl-2-methylurea-Substituted Pyridines as a New Class of Glucokinase Activators. PMC. Available at: [Link][4]

  • Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships of selected pyridines. I. Substituent constant analysis. Ecotoxicology and Environmental Safety. Available at: [Link]

  • Pfefferkorn, J. A., et al. (2014). C5-Alkyl-2-methylurea-Substituted Pyridines as a New Class of Glucokinase Activators. ResearchGate. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dilman, A. D., et al. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry. Available at: [Link][8]

  • Jain, P., et al. (2018). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2022). SAR of the newly synthesized urea compounds 7–11 and 13–17. ResearchGate. Available at: [Link]

  • Various Authors. (2021). SAR on imidazopyridine urea. ResearchGate. Available at: [Link][1]

  • Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research. Available at: [Link]

  • Pfefferkorn, J. A., et al. (2016). 5-Alkyl-2-urea-Substituted Pyridines: Identification of Efficacious Glucokinase Activators with Improved Properties. ACS Publications. Available at: [Link][11]

  • Chen, Y.-C., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules. Available at: [Link][9]

  • Schmittel, M., & Ammon, H. (1995). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. Available at: [Link]

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"efficacy comparison of N-(pyridin-2-ylmethyl)urea derivatives in vivo"

Author: BenchChem Technical Support Team. Date: March 2026

The N-(pyridin-2-ylmethyl)urea pharmacophore is a highly versatile structural motif in modern drug discovery. The urea moiety functions as a dual hydrogen-bond donor and a single hydrogen-bond acceptor, while the adjacent pyridine ring provides additional hydrogen bonding and π -stacking capabilities. By modifying the aryl or heterocyclic substituents flanking this core, researchers have successfully redirected the scaffold's affinity toward entirely different biological targets, ranging from protein-protein interactions (PPIs) to transporter inhibition.

This guide provides an objective, data-driven comparison of three distinct N-(pyridin-2-ylmethyl)urea derivatives, analyzing their in vivo efficacy, mechanistic divergence, and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence of the Scaffold

The true value of the N-(pyridin-2-ylmethyl)urea chemotype lies in its tunability. Small structural tweaks yield profound functional shifts:

  • NK-252: A biaryl urea derivative that acts as a direct Keap1-Nrf2 PPI inhibitor, activating the Nrf2 antioxidant pathway to combat hepatic fibrosis (1)[1].

  • Compound 29: A pyrazole-carboxamido derivative that acts as a dual URAT1 and Xanthine Oxidase (XO) inhibitor, lowering serum uric acid (2)[2].

  • Compound 7i: A thio-phenyl urea derivative that induces G1 cell cycle arrest and apoptosis in solid tumors (3)[3].

Mechanism Scaffold N-(pyridin-2-ylmethyl)urea Scaffold NK252 NK-252 (Biaryl Urea) Scaffold->NK252 Cpd29 Compound 29 (Pyrazole Derivative) Scaffold->Cpd29 Cpd7i Compound 7i (Thio-phenyl Urea) Scaffold->Cpd7i Keap1 Inhibits Keap1-Nrf2 PPI NK252->Keap1 URAT1 Inhibits URAT1 & XO Cpd29->URAT1 Apop Induces Apoptosis (G1 Arrest) Cpd7i->Apop NASH Attenuates NASH Fibrosis Keap1->NASH Gout Reduces Hyperuricemia URAT1->Gout Cancer Suppresses Tumor Growth Apop->Cancer

Mechanistic divergence of the N-(pyridin-2-ylmethyl)urea scaffold across therapeutic targets.

Quantitative Efficacy Comparison

The table below synthesizes the in vivo and in vitro performance metrics of these derivatives, highlighting the translation from target binding to phenotypic outcomes.

CompoundPrimary TargetDisease ModelDosage / PotencyKey Efficacy Outcomes
NK-252 Keap1-Nrf2 PPICDAA Diet-Induced NASH (Rat)20–60 mg/kg (Oral)Significant reduction in hepatic fibrosis area; decreased AST/ALT; upregulated NQO1 expression (4)[4].
Compound 29 URAT1 / XOOxonate-Induced Hyperuricemia (Rat)10 mg/kg (Oral)Robust hypouricemic effect; serum uric acid reduction comparable to benzbromarone (2)[2].
Compound 7i Cell Cycle (G1)In Vitro (A549, HCT-116, PC-3)IC50: 1.11–1.98 μMConcentration-dependent apoptosis; superior antiproliferative potency to sorafenib control (3)[3].

Deep Dive: Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), experimental methodologies must not be viewed as mere checklists, but as self-validating systems. Below are the optimized in vivo protocols used to validate these derivatives, explaining the causality behind each step.

Protocol A: Evaluating NK-252 in the CDAA Diet-Induced NASH Model

Nonalcoholic steatohepatitis (NASH) is driven by oxidative stress. NK-252 directly binds the Keap1-DC domain, freeing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (1)[1].

  • Model Selection & Causality: Utilize 6-week-old male Wistar rats. Administer a Choline-Deficient L-Amino Acid-defined (CDAA) diet.

    • Causality: Choline deficiency impairs hepatic Very Low-Density Lipoprotein (VLDL) assembly. This traps triglycerides in the liver, driving steatosis, inflammation, and eventually fibrosis, accurately mimicking human NASH pathology.

  • Dosing Regimen: Administer NK-252 via oral gavage at 20 mg/kg or 60 mg/kg daily for 12 weeks.

    • System Validation: Include a vehicle-only control (negative validation) and an Oltipraz group (positive validation). Oltipraz is a thiol-reactive Nrf2 activator; comparing NK-252 to Oltipraz isolates the efficacy of NK-252's unique PPI-inhibition mechanism.

  • Orthogonal Endpoint Validation:

    • Histology: Perform Masson's trichrome staining on liver sections to quantify collagen deposition (fibrosis area).

    • Biochemical: Conduct a hepatic hydroxyproline assay. Because hydroxyproline is uniquely abundant in collagen, this provides a hard, quantitative biochemical validation of the visual histological data.

    • Mechanistic: Measure NQO1 mRNA levels via RT-qPCR. Upregulation confirms that the phenotypic reduction in fibrosis is directly caused by on-target Nrf2 activation.

Workflow Acclim Rat Acclimatization (1 Week) Induction Disease Induction (CDAA Diet) Acclim->Induction Dosing Oral Dosing (NK-252 20-60 mg/kg) Induction->Dosing Harvest Tissue Harvest (Week 12) Dosing->Harvest Analysis Orthogonal Validation (Histology + qPCR) Harvest->Analysis

Standardized in vivo workflow for evaluating drug efficacy in diet-induced NASH models.

Protocol B: Evaluating Compound 29 in the Hyperuricemia Model

Compound 29 addresses gout by simultaneously inhibiting uric acid production (Xanthine Oxidase) and promoting its renal excretion (URAT1) (2)[2].

  • Model Selection & Causality: Utilize male Sprague-Dawley rats. Induce hyperuricemia via intraperitoneal injection of potassium oxonate (250 mg/kg).

    • Causality: Unlike humans, rodents possess the enzyme uricase, which degrades uric acid into highly soluble allantoin. Potassium oxonate competitively inhibits uricase, artificially elevating serum uric acid to establish a human-like hyperuricemic state.

  • Dosing Regimen: Administer Compound 29 at 10 mg/kg via oral gavage 1 hour after oxonate injection.

    • System Validation: Include Benzbromarone (a selective URAT1 inhibitor) and Febuxostat (a selective XO inhibitor) as positive controls. This allows researchers to dissect the dual-action contribution of Compound 29.

  • Endpoint Validation:

    • Collect blood samples from the retro-orbital plexus at 1, 2, 4, and 6 hours post-dose.

    • Measure serum uric acid using the phosphotungstic acid method. A successful readout will show a sustained reduction in serum uric acid comparable to the combined effects of the single-target controls.

Conclusion

The N-(pyridin-2-ylmethyl)urea structure is not a single-target pharmacophore, but rather a highly adaptable foundational scaffold. By understanding the structure-activity relationship (SAR)—where the urea core anchors the molecule while peripheral modifications dictate target specificity—drug development professionals can leverage this chemotype to address complex, multi-pathway diseases ranging from NASH to oncology.

References

  • Nrf2 Activators Attenuate the Progression of Nonalcoholic Steatohepatitis-Related Fibrosis in a Dietary Rat Model.Molecular Pharmacology / NIH.
  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors...ResearchGate.
  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents.MDPI.
  • Review Article: Nrf2 Is an Attractive Therapeutic Target for Retinal Diseases.CORE.

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Safety Operating Guide

Personal protective equipment for handling N-(pyridin-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specific small-molecule building blocks. However, handling nitrogen-rich heterocycles like N-(pyridin-2-ylmethyl)urea (and its structural derivatives, e.g., CAS 1019648-94-2[1]) requires a nuanced, mechanistic approach to safety.

This guide provides a self-validating operational and disposal framework designed specifically for researchers and drug development professionals. By understanding the physical chemistry of the compound, we can establish protocols that ensure absolute scientific integrity and personnel safety.

Mechanistic Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the chemical's hazards. N-(pyridin-2-ylmethyl)urea presents two distinct risk profiles depending on its operational state:

  • Aerosolization Risk (Dry Powder): As a finely milled solid, electrostatic forces can cause the compound to aerosolize during transfer. This creates a high risk of inhalation and ocular mucosal irritation.

  • Vectoring via Solvents (In Solution): In drug discovery workflows, this compound is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol. DMSO acts as a rapid carrier, penetrating the epidermal barrier and vectoring dissolved small molecules directly into the bloodstream. Therefore, the dermal hazard profile escalates dramatically once the compound is solvated.

Personal Protective Equipment (PPE) Matrix

To mitigate these state-dependent risks, PPE must be selected dynamically. The following matrix summarizes the quantitative and qualitative PPE requirements based on authoritative laboratory safety standards ([2],[3]).

Hazard StatePrimary RiskEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Dry Powder Aerosolization, InhalationANSI Z87.1 Safety GogglesSingle Nitrile Gloves (min 4 mil)Flame-retardant lab coat; N95 mask (if outside hood)
In Solution (DMSO/MeOH) Dermal Penetration, SplashANSI Z87.1 Goggles + Face ShieldDouble Nitrile Gloves (change immediately if splashed)Flame-retardant lab coat; Chemical-resistant apron
Spill Cleanup High-concentration exposureANSI Z87.1 GogglesHeavy-duty chemical-resistant glovesLab coat; Half-mask respirator with Organic Vapor cartridge

Crucial Note: Standard safety glasses with side shields do not provide adequate protection against chemical splash hazards when handling solvated organic compounds[3].

Operational Workflow: Safe Handling & Weighing

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the subsequent action.

Step 1: Environmental Preparation Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: PPE Donning Equip the PPE specified in the matrix above. Inspect your outer nitrile gloves for micro-tears before proceeding.

Step 3: Static-Dissipative Weighing

  • Place a calibrated analytical balance inside a ventilated weighing enclosure or the chemical fume hood.

  • Use a static-dissipative spatula (e.g., grounded metal or conductive polymer) to transfer the N-(pyridin-2-ylmethyl)urea powder. Causality: Standard plastic spatulas generate static electricity, causing the fine powder to repel, aerosolize, and bypass primary containment.

  • Weigh the compound directly into a pre-tared, sealable secondary container (e.g., an amber glass vial).

Step 4: Solubilization

  • Seal the vial before removing it from the balance area to prevent drafts from disturbing the powder.

  • Introduce the organic solvent using a precision pipette directly inside the fume hood.

  • Cap the vial immediately and vortex to dissolve.

Step 5: Decontamination Wipe down the spatula, balance pan, and hood surface with an appropriate solvent (e.g., 70% Isopropanol) to remove residual traces. Dispose of the wipes in the solid hazardous waste stream.

Workflow A Pre-Operation Verify Hood Velocity B Don PPE Double Nitrile, Z87.1 Goggles A->B C Material Transfer Move sealed vial to hood B->C D Weighing Use static-dissipative tools C->D E Solubilization Seal in secondary container D->E F Decontamination Wipe down with solvent E->F

Standard operating procedure for the safe handling and weighing of N-(pyridin-2-ylmethyl)urea.

Waste Segregation & Disposal Plan

N-(pyridin-2-ylmethyl)urea and its solutions must be strictly classified as Nitrogenous Organic Waste . Improper disposal down the drain leads to the adsorption of soluble nitrogenous organic waste materials into environmental benthic layers, which severely disrupts local aquatic ecosystems ([4]).

Furthermore, complex nitrogen-rich heterocycles are often bio-refractory (resistant to standard biological wastewater treatment). Advanced disposal facilities utilize Supercritical Water Oxidation (SCWO) to degrade these highly toxic and refractory nitrogenous organic compounds into harmless carbon dioxide, water, and N2 gas ([5]).

Disposal Protocol:

  • Segregation: Never mix nitrogenous organic waste with strong oxidizers (e.g., nitric acid, peroxides) due to the risk of violent exothermic reactions.

  • Halogen Check: Determine if the solvent used for dissolution contains halogens (e.g., Dichloromethane). Halogenated and non-halogenated waste streams must be kept strictly separate to prevent the formation of toxic dioxins during high-temperature incineration ([6]).

  • Labeling: Clearly label the waste container with "Non-Halogenated Nitrogenous Organic Waste" (or "Halogenated" if applicable), explicitly listing the chemical constituent: N-(pyridin-2-ylmethyl)urea.

  • Storage: Store in a designated satellite accumulation area within secondary containment until collected by Environmental Health and Safety (EHS).

Disposal A Liquid/Solid Waste N-(pyridin-2-ylmethyl)urea B Halogenated Solvent Used? A->B C Halogenated Organic Waste (Red Tag) B->C Yes D Nitrogenous Organic Waste (Non-Halogenated) B->D No E Supercritical Water Oxidation (SCWO) or Incineration C->E D->E

Decision matrix for the segregation and disposal of nitrogenous organic waste.

Emergency Response: Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent exposure and minimize environmental impact ([7]).

  • Isolate the Area: Evacuate personnel from the immediate vicinity.

  • Upgrade PPE: If the spill involves a highly concentrated solution, upgrade to a half-mask respirator and heavy-duty chemical-resistant gloves[2].

  • Containment: For liquid solutions, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large organic solvent spills. For dry powder spills, gently cover the powder with damp paper towels to prevent aerosolization before sweeping.

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed hazardous waste bag.

  • Final Clean: Wash the contaminated surface with a detergent solution, followed by a thorough water rinse.

References

  • Molaid Chemical Database: "N-(4-(2-oxo-5-(phenoxymethyl)-1,3-oxazolidin-3-yl)pyridin-2-yl)-N'-(pyridin-2-ylmethyl)urea CAS 1019648-94-2." Molaid. [Link]

  • UCLA Environmental Health & Safety: "Research Laboratory Hazard Assessment and Personal Protective Equipment Use." University of California, Los Angeles. [Link]

  • NC State University Environmental Health and Safety: "Personal Protective Equipment Requirements for Laboratories." NC State University. [Link]

  • NASA Technical Reports Server: "Ecological Behavior of Industrial Wastes in Surface Waters." NASA. [Link]

  • American Chemical Society (ACS): "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS.org. [Link]

  • MDPI / ResearchGate: "Continuous Treatment of Refractory Wastewater from Research and Teaching Laboratories via Supercritical Water Oxidation." ResearchGate. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.